(S)-Dtb-siphox
Description
BenchChem offers high-quality (S)-Dtb-siphox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Dtb-siphox including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYAZLRTVWJGN-DYVQZXGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680626 | |
| Record name | 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040274-18-7 | |
| Record name | 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Sa,S)-DTB-Siphox: Structural Architecture and Catalytic Utility in Asymmetric Hydrogenation
[1]
Executive Summary
(Sa,S)-DTB-Siphox (CAS 1040274-12-1) represents a pinnacle in the design of chiral spiro-phosphino-oxazoline (SIPHOX) ligands. Developed primarily for high-efficiency asymmetric hydrogenations, this ligand integrates the structural rigidity of a 1,1'-spirobiindane backbone with the electronic modularity of P,N-chelation.
The "DTB" designation refers to the 3,5-di-tert-butylphenyl substituents on the phosphorous atom, a critical steric modification that creates a deep chiral pocket, preventing catalyst dimerization and enhancing enantioselectivity for challenging substrates like cyclic imines and
Chemical Constitution & Structural Anatomy[1]
Identity Profile
| Property | Specification |
| Common Name | (Sa,S)-DTB-Siphox |
| IUPAC Name | (S)-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4-phenyl-4,5-dihydrooxazole |
| CAS Number | 1040274-12-1 |
| Molecular Formula | |
| Molecular Weight | 774.09 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in |
Structural Logic
The efficacy of (Sa,S)-DTB-Siphox relies on the synergy between three distinct modules:
-
The Scaffold (Spiro-Biindane): Provides a rigid,
-symmetric chiral environment that resists conformational flux during the catalytic cycle. -
The Donor Set (P,N-Chelation): The "soft" phosphorus and "hard" nitrogen donors create an electronic hemilability on the metal center (typically Iridium), facilitating both oxidative addition and reductive elimination steps.
-
The Steric Wall (DTB Groups): The bulky 3,5-di-tert-butyl groups extend the chiral influence far beyond the primary coordination sphere, effectively "locking" the substrate orientation.
Figure 1: Modular decomposition of the (Sa,S)-DTB-Siphox ligand architecture.
Mechanistic Pathway: Iridium-Catalyzed Hydrogenation[1]
The primary application of (Sa,S)-DTB-Siphox is in the Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins and imines. The active catalyst is typically generated in situ or isolated as a cationic complex
The Catalytic Cycle
The mechanism follows an
Figure 2: The Ir(I)/Ir(III) catalytic cycle for asymmetric hydrogenation using Siphox ligands.
Experimental Protocols
Preparation of the Catalyst Complex
While the ligand is air-stable, the active Iridium catalyst is sensitive to oxygen. The following protocol describes the formation of the BArF salt, which enhances reactivity by providing a non-coordinating counterion.
Reagents:
- (0.5 eq relative to ligand)
-
(Sa,S)-DTB-Siphox (1.0 eq)
- (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Inert Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with
(10.0 mg, 0.015 mmol) and (Sa,S)-DTB-Siphox (23.2 mg, 0.030 mmol). -
Complexation: Add anhydrous DCM (2.0 mL). Stir at room temperature for 30 minutes. The solution should turn from orange to deep red/orange.
-
Anion Exchange: Add
(26.6 mg, 0.030 mmol). Stir for an additional 1 hour. -
Filtration: Filter the mixture through a syringe filter (PTFE, 0.45 µm) under nitrogen to remove NaCl.
-
Isolation (Optional): Concentrate the filtrate and precipitate with pentane to obtain the orange solid catalyst. Alternatively, use the solution directly for hydrogenation.
General Procedure for Asymmetric Hydrogenation
Substrate:
-
Loading: In a glovebox, add the substrate (0.5 mmol) and the catalyst solution (prepared above, 1.0 mol% loading) to a high-pressure hydrogenation vessel (e.g., Parr bomb).
-
Solvent: Add anhydrous MeOH or DCM to reach a total volume of 3.0 mL.
-
Pressurization: Seal the vessel and remove from the glovebox. Connect to a hydrogen line. Purge 3 times with
, then pressurize to 50 bar (approx. 725 psi). -
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Release pressure carefully. Concentrate the solvent.
-
Analysis: Determine conversion by
NMR and enantiomeric excess (ee) by chiral HPLC.
Synthesis Workflow of the Ligand
Understanding the synthesis aids in troubleshooting impurities. The modular assembly allows for the introduction of the DTB group late in the sequence.
Figure 3: Synthetic route for the assembly of (Sa,S)-DTB-Siphox.
Substrate Scope & Performance Data
(Sa,S)-DTB-Siphox excels where other ligands (like standard PHOX or BINAP) fail, particularly with sterically demanding substrates.
| Substrate Class | Product | Typical Yield | Typical ee% | Key Reference |
| Cyclic Imines | Chiral Cyclic Amines | >95% | 90-99% | Zhu et al. [1] |
| Chiral Amines | >98% | 95-99% | Zhou et al. [2] | |
| Unsat.[1] Carboxylic Acids | Chiral Acids | >95% | 92-98% | Zhou et al. [3] |
Note: The bulky DTB groups are essential for the high ee% observed in cyclic imines, as they effectively block the unfavorable quadrant of the catalyst pocket.
References
-
Zhu, S.-F., et al. "Well-Defined Iridium Catalysts with Chiral Spiro N,P-Ligands for Asymmetric Hydrogenation of Imines." Journal of the American Chemical Society, vol. 132, no.[2] 35, 2010, pp. 12862–12864.
-
Xie, J.-H., & Zhou, Q.-L. "Chiral Spiro Iridium Catalysts for Asymmetric Hydrogenation of Enamides." Angewandte Chemie International Edition, vol. 52, no.[2] 23, 2013, pp. 6072-6075.
-
Zhou, Q.-L. "Privileged Chiral Ligands and Catalysts." Wiley-VCH, 2011.
-
Fluorochem. "(Sa,S)-DTB-Ph-SIPHOX Safety Data Sheet." Fluorochem Product Catalog.
Sources
- 1. Kinetic resolution of azaflavanones via a RuPHOX-Ru catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
(Sa,S)-DTB-Ph-SIPHOX ligand properties and stability
Properties, Stability, and Application in Asymmetric Catalysis[1][2]
Executive Summary
The (Sa,S)-DTB-Ph-SIPHOX ligand represents a pinnacle in the design of chiral spiro-phosphine-oxazoline (SIPHOX) ligands.[1][2] Developed primarily for high-efficiency Iridium-catalyzed asymmetric hydrogenation, this ligand combines the structural rigidity of a spirobiindane backbone with the electronic tunability of the oxazoline and phosphine moieties.[1][2]
This guide provides a deep technical analysis of the ligand's architecture, stability profile, and operational protocols for drug development applications.[1][2] It is designed for researchers requiring high enantioselectivity (ee) in the synthesis of chiral amines and unfunctionalized alkanes.[1][2]
Structural Anatomy & Mechanistic Logic
The efficacy of (Sa,S)-DTB-Ph-SIPHOX stems from its unique "matched" stereochemical environment.[1][2] It belongs to the
1.1 Structural Components[1][2][3][4][5]
-
Spiro Backbone (Sa Configuration): The 1,1'-spirobiindane skeleton provides exceptional rigidity.[1][2] Unlike biaryl backbones (e.g., BINAP) which can exhibit atropisomerism flexibility, the spiro-center locks the ligand into a fixed axial chiral conformation ("Sa"), preventing catalyst degradation via racemization.[1][2]
-
Oxazoline Moiety (S Configuration): The oxazoline ring is substituted at the 4-position with a Phenyl (Ph) group.[1][2] This "S" stereocenter must be matched with the "Sa" backbone to maximize enantioselectivity.[1][2] The phenyl group acts as a "stereochemical wall," directing the substrate approach.[1][2]
-
Phosphine Substituents (DTB): The phosphorus atom is substituted with 3,5-di-tert-butylphenyl groups.[1][2][6][7] These bulky, electron-rich groups serve two purposes:[1][2]
1.2 Visualization: Structure-Activity Relationship (SAR)[1][2]
Figure 1: Structure-Activity Relationship (SAR) breakdown of the (Sa,S)-DTB-Ph-SIPHOX ligand.[1][2]
Physicochemical Properties & Stability
Understanding the stability profile is critical for storage and handling in a GLP/GMP environment.[1][2]
| Property | Specification | Notes |
| CAS Number | 1040274-12-1 | Distinct from the Benzyl (Bn) analog.[1][2] |
| Molecular Formula | C₅₄H₆₄NOP | MW: 774.09 g/mol |
| Appearance | White to off-white solid | Crystalline powder form.[1][2] |
| Solubility | DCM, THF, Toluene, Acetone | Insoluble in water/alcohols.[1][2] |
| Air Stability | Moderate | Solid state is stable for weeks in air.[1][2] Solutions oxidize slowly.[1][2] |
| Moisture Stability | High | The oxazoline ring is resistant to hydrolysis under neutral conditions.[1][2] |
| Storage | 2–8°C, Inert Atmosphere | Long-term storage under Argon/Nitrogen is required to prevent Phosphine oxidation ( |
Stability Insight: While SIPHOX ligands are more robust than P-P ligands (like diphosphines), the electron-rich DTB-phosphine moiety is susceptible to oxidation over months.[1][2] Always store in a desiccator or glovebox.
Catalytic Application: Ir-Catalyzed Hydrogenation
The primary utility of this ligand is in the Iridium-catalyzed asymmetric hydrogenation of imines (to chiral amines) and unfunctionalized olefins.[1][2][4]
3.1 The Catalytic Cycle
The active catalyst is typically a cationic Iridium(I) complex formed in situ or pre-isolated.[1][2] The cycle involves:
-
Coordination: The Ir precursor loses COD (cyclooctadiene) and coordinates the substrate.[1][2]
-
Oxidative Addition: H₂ adds to the Ir center, forming an Ir(III) dihydride.[1][2]
-
Migratory Insertion: The hydride transfers to the substrate (rate-determining step), controlled by the ligand's chiral pocket.[1][2]
-
Reductive Elimination: The product is released, regenerating the Ir(I) species.[1][2]
3.2 Visualization: Catalytic Mechanism
Figure 2: Simplified catalytic cycle for Ir-SIPHOX mediated hydrogenation. The migratory insertion step is critical for stereocontrol.
Experimental Protocols
Safety Note: Handle all Iridium precursors and phosphine ligands in a fume hood. Use standard Schlenk techniques or a glovebox.
4.1 Protocol A: In Situ Catalyst Preparation
This method is preferred for screening to avoid isolation losses.[1][2]
-
Reagents:
-
Procedure:
-
In a glovebox or under Argon, charge a vial with [Ir(cod)Cl]₂ and the Ligand.[1][2]
-
Add 1 mL of DCM.[1][2] Stir at Room Temperature (RT) for 10–15 minutes. The solution should turn deep orange/red.[1][2]
-
Add NaBArF dissolved in 1 mL DCM.[1][2] Stir for another 30 minutes.
-
Validation: The active catalyst is cationic.[1][2][5] The solution typically remains clear. If precipitation occurs, filter via a syringe filter (0.45 µm) under inert gas.[1][2]
-
4.2 Protocol B: Asymmetric Hydrogenation of Imines
Target: Synthesis of Chiral Amines.
-
Substrate Loading: Add the imine substrate (1.0 mmol) directly to the catalyst solution prepared above (S/C ratio = 100:1).[1][2]
-
Hydrogenation:
-
Workup:
-
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
Troubleshooting & Optimization
If low yield or ee is observed, consult the following matrix:
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Ensure substrate is free of halides or coordinating impurities (e.g., pyridine, sulfur).[1][2] |
| Low Conversion | Insufficient Pressure | Increase H₂ pressure to 80–100 bar. Iridium catalysts often require high pressure.[1][2] |
| Low ee | Temperature too high | Lower reaction temperature to 0°C or -10°C to improve stereodifferentiation.[1][2] |
| Low ee | Solvent Effect | Switch from DCM to Toluene or THF.[1][2] Non-coordinating solvents are preferred.[1][2] |
| Ligand Oxidation | Improper Storage | Check ³¹P NMR. A peak shift from ~ -15 ppm (free phosphine) to positive values indicates oxidation.[1][2] |
5.1 Visualization: Experimental Workflow
Figure 3: Step-by-step workflow for evaluating (Sa,S)-DTB-Ph-SIPHOX in hydrogenation screens.
References
-
Zhou, Q.-L., et al. (2006).[1][2][4] "Highly Effective Chiral Spiro Phosphine-Oxazoline Ligands for Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Journal of the American Chemical Society, 128(39), 12886–12887.[1][2] [1][2]
-
Smidt, S. P., et al. (2004).[1][2][3] "SimplePHOX, a Readily Available Chiral Ligand System for Iridium-Catalyzed Asymmetric Hydrogenation."[1][2][3][4] Organic Letters, 6(12), 2023–2026.[1][2][3]
-
Zhu, S.-F., & Zhou, Q.-L. (2011).[1][2] "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids." Accounts of Chemical Research, 44(12), 1324–1332.[1][2]
-
BLD Pharm. "(Sa,S)-DTB-Ph-SIPHOX Product Specifications." BLD Pharm Catalog.
-
Sigma-Aldrich. "Iridium Catalysts for Asymmetric Hydrogenation."[1][2] Technical Bulletin.
Sources
- 1. (R)-DTB-SIPHOX|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. SimplePHOX, a readily available chiral ligand system for iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. (Sa,S)-DTB-Ph-SIPHOX | 1040274-12-1 [sigmaaldrich.com]
Technical Guide: Spiro Phosphinooxazoline (Spiro-PHOX) Ligands in Asymmetric Catalysis
Executive Summary
In the landscape of asymmetric catalysis, the "privileged" ligand status has long been held by biaryl systems like BINAP. However, these systems suffer from inherent liabilities: atropisomerization (racemization of the ligand backbone) and limited dihedral angle tunability.
Spiro phosphinooxazoline (Spiro-PHOX or SIPHOX) ligands represent a structural evolution designed to eliminate these failure points. By utilizing a 1,1'-spirobiindane backbone, these ligands lock the chiral environment into a rigid, non-racemizable
Structural Paradigm: The "Rigid-Backbone" Advantage[1]
The efficacy of Spiro-PHOX ligands stems from the fusion of the "hard" nitrogen donor (oxazoline) and the "soft" phosphorus donor (phosphine) onto a spiro-cyclic frame.
Comparative Analysis: Biaryl vs. Spiro
| Feature | Biaryl (e.g., BINAP, PHOX-Biaryl) | Spiro (Spiro-PHOX/SIPHOX) | Impact on Catalysis |
| Chirality Source | Axial chirality (atropisomerism) | Central chirality (spiro center) | Spiro ligands cannot racemize via rotation; higher thermal stability. |
| Backbone Rigidity | Moderate; some flexibility in dihedral angle. | High; fused ring system locks geometry. | Tighter "chiral pocket" leads to higher enantioselectivity (ee%). |
| Electronic Tuning | Substituents on phenyl rings. | Substituents on Indane + Oxazoline. | Independent tuning of steric bulk (oxazoline) and electronics (phosphine).[1] |
| Bite Angle | Variable (90-95°). | Fixed/Tunable (approx 88-92°). | Predictable coordination geometry with Ir/Pd metals. |
The "Bite Angle" Effect
In Iridium-catalyzed hydrogenation, the P-Ir-N bite angle determines the shielding of the metal center. The spirobiindane backbone creates a deep chiral pocket that forces the substrate (e.g., an imine) to approach the metal hydride in a specific trajectory, often distinguishing between Re and Si faces with >99:1 selectivity.
Synthesis Protocol: Ligand Construction
The synthesis of Spiro-PHOX ligands typically proceeds from the optically pure 1,1'-spirobiindane-7,7'-diol (SPINOL) . This protocol outlines the desymmetrization strategy required to install the P and N donors.
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway from SPINOL to the final Spiro-PHOX ligand.
Caption: Step-wise synthesis of Spiro-PHOX ligands via desymmetrization of SPINOL. The sequence ensures precise installation of the P-N functionality.
Detailed Step-by-Step Protocol
Pre-requisites: All steps must be performed under an inert atmosphere (
-
Desymmetrization (Mono-triflation):
-
Dissolve (R)-SPINOL (1.0 eq) in dry DCM.
-
Add Pyridine (1.5 eq) and cool to 0°C.
-
Add Triflic anhydride (
, 1.1 eq) dropwise. Critical: Slow addition prevents bis-triflation. -
Validation: Monitor by TLC. The mono-triflate has a distinct
between the diol and bis-triflate.
-
-
Oxazoline Ring Construction:
-
Convert the remaining hydroxyl group to a triflate (forming the asymmetric bis-triflate) or proceed via direct carbonylation if using carboxylic acid intermediates.
-
React the intermediate with a chiral amino alcohol (e.g., valinol) followed by cyclization (using
or ). -
Note: The steric bulk of the oxazoline substituent (i.e., i-Pr, t-Bu) dictates the enantioselectivity of the final catalyst.
-
-
Phosphinylation (C-P Bond Formation):
-
Substrate: The Triflate-Oxazoline intermediate.
-
Reagents:
(Diphenylphosphine), (5 mol%), (ligand), DIPEA (base). -
Solvent: DMSO, 100°C, 12h.
-
Validation:
NMR is the gold standard here. Free phosphine signal should appear around -15 to -25 ppm (depending on substituents).
-
Application: Iridium-Catalyzed Asymmetric Hydrogenation[4][5]
The primary industrial application of Spiro-PHOX is the hydrogenation of imines to synthesize chiral amines.
The Catalytic Cycle (Mechanism)
Unlike Rh-diphosphine systems that often follow an inner-sphere mechanism (substrate binding to metal), Ir-Spiro-PHOX systems often utilize an outer-sphere ionic mechanism for imines. The imine is protonated by the Ir-hydride species, and the hydride transfer occurs without the nitrogen binding directly to the Iridium.
Caption: Ir(I)/Ir(III) catalytic cycle. The active species is generated by hydrogenation of COD, followed by an outer-sphere hydride transfer to the substrate.
Standard Operating Procedure (SOP): Hydrogenation of Quinolines
Target: Synthesis of Chiral Tetrahydroquinolines (Drug intermediates).
-
Catalyst Preparation (In-situ):
-
Mix
(1.0 mol%) and Spiro-PHOX ligand (2.2 mol%) in anhydrous toluene. -
Stir at RT for 30 mins. Solution turns from orange to deep red/brown.
-
Add
(counter-ion exchanger) if cationic Ir species is required (often boosts activity).
-
-
Reaction Setup:
-
Add substrate (Substituted Quinoline, 1.0 mmol).
-
Transfer to a high-pressure autoclave.
-
Purge with
(3 cycles). Pressurize to 50 bar (725 psi). -
Stir at RT for 12-24 hours.
-
-
Workup & Analysis:
-
Release pressure carefully.
-
Concentrate solvent.
-
Validation: Determine conversion via
NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).
-
Performance Data (Representative)
| Substrate Class | Ligand Variant | Pressure ( | Yield (%) | ee (%) | Ref |
| Acyclic Imines | (S)-Spiro-PHOX | 50 bar | 98 | 94 | [1,2] |
| Quinolines | (R)-Spiro-PAP* | 10-50 bar | >99 | 97 | [3] |
| Ir-MaxPHOX | 50 bar | 99 | 99 | [4] |
*Spiro-PAP is a pyridine-aminophosphine variant, often compared with PHOX.
Troubleshooting & Optimization
As a Senior Scientist, recognizing failure modes is as important as the protocol itself.
-
Low Conversion:
-
Cause: Catalyst poisoning by
or moisture. -
Fix: Ensure rigorous degassing of solvents. Use a glovebox for catalyst preparation.
-
Cause: Substrate inhibition.
-
Fix: Increase
pressure or temperature (up to 50°C).
-
-
Low Enantioselectivity:
-
Cause: Mismatched steric bulk.
-
Fix: If using an i-Pr oxazoline, switch to t-Bu or Benzyl. The "pocket" must fit the substrate tightly.
-
Cause: Counter-ion effect.
-
Fix: Switch from
to (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating anion stabilizes the cationic Ir center, often improving stereocontrol.
-
References
-
Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH.[2]
-
Xie, J.-H., & Zhou, Q.-L. (2008). Spiro-PHOX Ligands in Asymmetric Catalysis. Accounts of Chemical Research.
-
Wang, C., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines with Spiro-PAP Ligands. Journal of the American Chemical Society.[3][4]
-
Verdaguer, X., et al. (2023).[2] P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts. ACS Catalysis.
-
Pfaltz, A., et al. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Chemical Reviews.
Sources
The Rigid Backbone: A Technical Guide to Chiral Spirobiindane Ligands
Executive Summary: The "Privileged" Spiro Scaffold
In the hierarchy of chiral ligands, the 1,1'-spirobiindane scaffold occupies a "privileged" status alongside BINOL and DuPhos. Its dominance stems from a structural paradox: it possesses axial chirality like binaphthyls, yet it is entirely devoid of atropisomerism.
For drug development professionals, this distinction is critical. Unlike BINAP, which relies on restricted rotation around a C-C bond (and can racemize at high temperatures), the spirobiindane backbone is fused at a quaternary carbon center. This creates a non-racemizable, rigid C2-symmetric framework .
This guide details the synthesis, derivatization, and application of these ligands, focusing on the SPINOL (1,1'-spirobiindane-7,7'-diol) parent structure and its two most potent progeny: SpiroPAP (for Iridium catalysis) and Spiro-Phosphoric Acids (for organocatalysis).
Synthesis & Resolution of the Core Scaffold (SPINOL)
The entry point to this chemistry is the synthesis of the diol (SPINOL).[1] The most robust method, developed by Birman and refined by Zhou, relies on a double intramolecular Friedel-Crafts cyclization followed by optical resolution.
The Birman-Zhou Synthesis Route
The synthesis avoids expensive chiral pool materials, instead relying on a scalable resolution of the racemate.
Key Causality: The use of m-anisaldehyde as the starting material is deliberate; the methoxy group directs the cyclization to the ortho position, ensuring the formation of the 7,7'-oxygenated pattern required for metal coordination.
Protocol 1: Synthesis and Resolution of (S)-SPINOL Target: Isolation of enantiopure (S)-1,1'-spirobiindane-7,7'-diol.
Reagents:
-
Racemic SPINOL (prepared via cyclization of bis-aryl ketone).[1]
-
(–)-N-Benzylcinchonidinium chloride (Resolving agent).
-
Solvent: Acetone/Ethanol (1:1).
Step-by-Step Workflow:
-
Inclusion Complex Formation: Dissolve racemic SPINOL (1.0 eq) and the ammonium salt (0.6 eq) in boiling acetone/ethanol.
-
Controlled Cooling: Allow the solution to cool to 25°C over 12 hours. Mechanistic Note: The chiral ammonium salt forms a specific hydrogen-bonded inclusion complex with only the (S)-enantiomer of SPINOL, which precipitates.
-
Filtration & Wash: Filter the white precipitate. Wash with cold ethanol.
-
Liberation: Suspend the solid in EtOAc and treat with 1M HCl. The ammonium salt remains in the aqueous phase; (S)-SPINOL extracts into the organic phase.
-
Self-Validation Checkpoint:
-
HPLC: Chiralpak AD-H column, Hexane/iPrOH (90:10).
-
Target: >99% ee. If <99%, recrystallize the inclusion complex once more before liberation.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation from simple aldehydes to the complex ligand classes.
Caption: The synthesis flows from commodity chemicals to the resolved chiral scaffold, branching into metal-ligands (SpiroPAP) and organocatalysts (Spiro-CPA).
Ligand Class A: SpiroPAP for Iridium Catalysis
The SpiroPAP (Pyridine-Amino-Phosphine) ligands represent the pinnacle of this scaffold's application.[2][3] Developed by Zhou's group, these tridentate ligands stabilize Iridium during the hydrogenation of difficult substrates like ketones and esters.
The "Deep Pocket" Mechanism: Unlike bidentate ligands, SpiroPAP forms a tridentate coordination with Iridium. The spirobiindane backbone creates a deep, rigid chiral pocket.[4]
-
Effect: The substrate is forced to approach the Ir-H center in a single, highly specific trajectory.
-
Result: Turnover Numbers (TON) exceeding 4,500,000 have been recorded, making this commercially viable for ton-scale API synthesis.[2]
Protocol 2: Asymmetric Hydrogenation of Acetophenone (Benchmark) Objective: Synthesis of (R)-1-phenylethanol.
-
Catalyst Preparation:
-
Mix [Ir(COD)Cl]2 and (R)-SpiroPAP (1:2.1 ratio) in anhydrous EtOH.
-
Stir for 30 mins. The solution turns from orange to pale yellow (indicating coordination).
-
-
Hydrogenation:
-
Substrate: Acetophenone (1.0 M in EtOH).
-
Base: t-BuOK (0.05 eq relative to substrate). Crucial Step: The base activates the pre-catalyst by generating the Ir-hydride species.
-
Conditions: 10 atm H2, Room Temperature.
-
-
Workup:
-
Vent H2. Concentrate solvent.
-
Pass through a short silica plug to remove Ir traces.
-
-
Data Analysis:
Ligand Class B: Chiral Spiro Phosphoric Acids (SPAs)
While SpiroPAP dominates metal catalysis, SPAs are the kings of organocatalysis. By phosphorylating the SPINOL diol, we create a Brønsted acid with a chiral shielding environment.
Comparative Advantage: SPAs generally possess higher acidity and a more defined steric environment than BINOL-derived phosphoric acids. This makes them superior for reactions involving small, elusive electrophiles (e.g., imines in Friedel-Crafts reactions).
Mechanistic Pathway: Bifunctional Activation
The SPA operates by simultaneously:
-
Activating the Electrophile: The phosphoric acid proton H-bonds to the imine/carbonyl.
-
Directing the Nucleophile: The phosphoryl oxygen can H-bond to the nucleophile (if applicable), or the steric bulk of the spiro rings forces the nucleophile to attack from the open face.
Caption: The catalytic cycle of Spiro-CPA relies on dual hydrogen-bonding activation within the chiral pocket.
Performance Data: Spiro vs. The World
The following table contrasts the Spiro scaffold against traditional atropisomeric ligands (BINAP/BINOL) in key transformations.
| Feature | BINAP / BINOL | Spirobiindane (SPINOL) | Technical Advantage |
| Chirality Source | Atropisomerism (Restricted Rotation) | C-C Spiro Fusion (Quaternary Center) | Zero Racemization Risk at high T. |
| Rigidity | Flexible (can "flap" open) | Extremely Rigid | Higher stereocontrol for small substrates. |
| Ir-Hydrogenation | Moderate TON (1,000 - 5,000) | Ultra-High TON (up to 4.5M) | Industrial scalability (low catalyst cost). |
| Electronic Tuning | Difficult (requires functionalizing rings) | Facile (4,4'-positions are accessible) | easier to customize steric/electronic maps. |
References
-
Birman, V. B., et al. "Synthesis and Resolution of 1,1'-Spirobiindane-7,7'-diol." Tetrahedron: Asymmetry, 1999.[7]
-
Xie, J.-H., Zhou, Q.-L., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Ketones with SpiroPAP Ligands." Journal of the American Chemical Society, 2011.
-
Zhu, S.-F., & Zhou, Q.-L. "Transition-Metal-Catalyzed Asymmetric Hydrogenation using Spiro Ligands."[7] Accounts of Chemical Research, 2017.
-
Xu, F., et al. "SPINOL-Derived Phosphoric Acids: Synthesis and Application."[5][8] Journal of Organic Chemistry, 2010.[5]
-
Ding, K., et al. "SpinPhox: A New Class of Spiro Ligands." Angewandte Chemie Int.[9] Ed., 2004.[7][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. Asymmetric Synthesis and Application of Chiral Spirosilabiindanes / Angewandte Chemie, 2020 [sci-hub.sg]
Technical Guide: PHOX vs. SIPHOX Ligands in Asymmetric Catalysis
Executive Summary
In the landscape of asymmetric catalysis, P,N-ligands represent a "privileged" class, bridging the gap between the soft
This guide dissects the technical distinctions between these two ligand families, focusing on backbone architecture, electronic tuning, and their divergent performance in Iridium-catalyzed hydrogenation and Palladium-catalyzed allylic substitution.[1]
Part 1: Structural Anatomy & Design Philosophy
The fundamental difference between PHOX and SIPHOX lies in the backbone topology , which dictates the ligand's bite angle, rigidity, and the resulting chiral pocket.
The PHOX Standard (The Flexible Hinge)
Original PHOX ligands (developed by Pfaltz, Helmchen, and Williams) typically utilize a benzene or alkyl backbone connecting the oxazoline and phosphine units.
-
Chirality Source: Derived primarily from the amino acid backbone of the oxazoline ring (C4 position).
-
Conformational Dynamics: The biaryl or alkyl linkage allows for a degree of rotation. While effective for many substrates, this flexibility can lead to "leakage" in enantioselectivity for sterically undemanding or highly flexible substrates.
The SIPHOX Evolution (The Spiro-Lock)
SIPHOX ligands (pioneered largely by Q.-L. Zhou and colleagues) replace the planar linker with a 1,1'-spirobiindane scaffold.[1]
-
Chirality Source: Combines the central chirality of the oxazoline with the axial chirality of the spiro-skeleton.
-
The "Spiro Effect": The orthogonal arrangement of the two indane rings creates a highly rigid, non-planar structure. This "locks" the P-M-N bite angle and projects the chiral information deeper into the metal's coordination sphere, often resulting in superior enantiocontrol for difficult substrates like unfunctionalized olefins.
Visualization of Ligand Architecture
The following diagram illustrates the topological difference between the planar/flexible backbone of PHOX and the orthogonal/rigid backbone of SIPHOX.
Figure 1: Topological comparison showing the transition from the flexible PHOX linker to the rigid SIPHOX spiro-scaffold.[1]
Part 2: Comparative Catalytic Performance
The structural differences manifest directly in catalytic efficiency (Turnover Number - TON) and stereoselectivity (Enantiomeric Excess - ee).[1]
Iridium-Catalyzed Hydrogenation
This is the "killer application" for both ligands.[1]
-
PHOX: Excellent for functionalized olefins (e.g., allylic alcohols, esters). However, it often struggles with unfunctionalized olefins or imines where there is no secondary coordination group to anchor the substrate.
-
SIPHOX: The spiro-backbone creates a defined chiral canyon.[1] This allows SIPHOX-Ir complexes to hydrogenate imines ,
-unsaturated carboxylic acids , and even simple enamides with ee, often at extremely low catalyst loadings (S/C > 10,000).[1]
Palladium-Catalyzed Allylic Substitution[1]
-
PHOX: The hemilabile nature of the P,N bond is crucial here. PHOX is the industry standard for many allylic alkylations.
-
SIPHOX: While effective, the increased steric bulk of the spiro-backbone can sometimes retard the rate of reaction for very bulky nucleophiles compared to the more open PHOX ligands. SIPHOX is preferred when the standard PHOX yields low ee% due to substrate flexibility.
Performance Data Summary
| Feature | Standard PHOX | SIPHOX (Spiro-PHOX) |
| Backbone | Benzene / Alkyl (Planar/Flexible) | Spiro-biindane (Orthogonal/Rigid) |
| Chirality | Central (Oxazoline) | Central + Axial (Spiro) |
| Stability | Moderate (Air/Moisture sensitive) | High (Rigid scaffold protects metal) |
| Key Substrate | Functionalized Olefins | Imines, Unfunctionalized Olefins |
| Typical TON | 1,000 - 5,000 | 5,000 - 50,000+ |
| Commercial Availability | High (Sigma, Strem, etc.)[1] | Moderate (Specialty vendors) |
Part 3: Mechanistic Visualization (Ir-Catalysis)[1]
Understanding the Ir(I)/Ir(III) cycle is critical for troubleshooting low conversion.[1] The diagram below details the hydrogenation cycle where the ligand's influence is most critical: the Migratory Insertion step.
Figure 2: Ir-Catalyzed Hydrogenation Cycle. The 'Migratory Insertion' step is where the rigid SIPHOX backbone exerts superior face-selectivity compared to PHOX.[1]
Part 4: Experimental Protocol
General Protocol: Complexation of SIPHOX with [Ir(COD)Cl]₂
Note: While PHOX complexes are often formed in situ, isolating the SIPHOX-Ir catalyst is recommended for reproducibility in high-value screenings.[1]
Materials:
-
SIPHOX Ligand (1.1 eq)[1]
- (0.5 eq)[1]
-
NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.2 eq)[1]
-
Dichloromethane (DCM), degassed.[1]
Workflow:
-
Mixing: In a glovebox, charge a flame-dried Schlenk flask with
and the SIPHOX ligand. Add degassed DCM.[1] -
Reflux: Stir at reflux (40°C) for 1–2 hours. The solution typically turns from orange to deep red/orange.
-
Anion Exchange: Cool to room temperature. Add NaBArF. Stir for 30 minutes. The BArF anion is non-coordinating, essential for creating the cationic "naked" metal center required for hydrogenation.
-
Workup: Filter through a celite plug (anaerobic). Concentrate in vacuo.[1]
-
Crystallization: Recrystallize from DCM/Hexane to obtain the orange solid catalyst.
Validation Point:
- NMR: Check for the disappearance of the free ligand signal and the appearance of a singlet (coordinated P) shifted downfield.
-
Stability: SIPHOX-Ir complexes are generally air-stable as solids but should be stored under Argon.[1]
References
-
Original PHOX Development
-
SIPHOX Introduction & Imines
-
Comparative Mechanism Study
-
Spiro-Ligand Review
Sources
(S)-Dtb-siphox molecular weight and physical data
Title: Technical Profile: (S)-DTB-SIPHOX Ligand Class Subtitle: Structural Specifications, Physical Properties, and Catalytic Applications in Asymmetric Synthesis
Executive Summary
(S)-DTB-SIPHOX represents a premier class of chiral spiro phosphine-oxazoline (SIPHOX) ligands, distinguished by the integration of a rigid 1,1'-spirobiindane backbone with sterically demanding 3,5-di-tert-butylphenyl (DTB) groups. This ligand architecture is engineered to induce high enantioselectivity in iridium-catalyzed asymmetric hydrogenations, particularly for challenging substrates such as imines, enamines, and unfunctionalized olefins.
This guide provides a definitive technical reference for researchers, detailing the physical data, structural variants, and handling protocols required for reproducible experimentation.
Identity & Structural Specifications
The term "(S)-DTB-SIPHOX" typically refers to the specific stereoisomer where the spiro backbone and/or the oxazoline substituent impart (S)-chirality. The "DTB" designation indicates the presence of lipophilic 3,5-di-tert-butylphenyl groups on the phosphorus atom, which enhance solubility in non-polar solvents and increase steric bulk to improve stereocontrol.
Core Structural Variants
Commercial "DTB-SIPHOX" ligands generally feature a substituent on the oxazoline ring (Benzyl or Phenyl) to augment chiral induction. The two primary variants are detailed below:
| Feature | (Sa,S)-DTB-Bn-SIPHOX | (Sa,S)-DTB-Ph-SIPHOX |
| Full Chemical Name | (S)-7-[4(S)-Benzyl-oxazol-2-yl]-7'-di(3,5-di-t-butylphenyl)phosphino-1,1'-spirobiindane | (S)-7-[4(S)-Phenyl-oxazol-2-yl]-7'-di(3,5-di-t-butylphenyl)phosphino-1,1'-spirobiindane |
| Common Abbreviation | (Sa,S)-DTB-Bn-SIPHOX | (Sa,S)-DTB-Ph-SIPHOX |
| CAS Number | 1040274-10-9 | 1040274-12-1 |
| Molecular Formula | C₅₅H₆₆NOP | C₅₄H₆₄NOP |
| Molecular Weight | 788.09 g/mol | 774.09 g/mol |
| Oxazoline Substituent | Benzyl (-CH₂Ph) | Phenyl (-Ph) |
| Chirality | Spiro (Sa), Oxazoline (S) | Spiro (Sa), Oxazoline (S) |
Note on Nomenclature: The prefix "Sa" refers to the axial chirality of the spiro backbone, while "S" refers to the point chirality of the oxazoline substituent. In many catalogs, "(S)-DTB-SIPHOX" implies the (Sa,S) configuration unless specified otherwise.
Physical & Chemical Properties
General Physical Data
-
Appearance: White to off-white crystalline powder.
-
Solubility:
-
High: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Chloroform.
-
Low/Insoluble: Water, Methanol (low solubility), Hexanes (moderate).
-
-
Melting Point: 204–208 °C (Decomposition may occur at higher temperatures).
-
Stability:
-
Solid State: Stable at room temperature if stored under inert atmosphere.
-
Solution: Phosphine moiety is susceptible to oxidation; solutions should be degassed.
-
Quantitative Data Table
| Property | Value / Description |
| Physical State | Solid (Powder) |
| Color | White / Off-white |
| Storage Temperature | 2–8 °C (Refrigerated) |
| Atmosphere | Inert gas (Nitrogen or Argon) required |
| Air Sensitivity | Sensitive (Phosphine oxidation risk) |
| Optical Rotation |
Structural Analysis & Mechanism
The efficacy of (S)-DTB-SIPHOX stems from the synergy between the "hard" nitrogen donor (oxazoline) and the "soft" phosphorus donor, anchored by the rigid spiro backbone.
Diagram 1: Structural Logic of (S)-DTB-SIPHOX
This diagram illustrates the modular components that define the ligand's function.
Caption: The modular assembly of (S)-DTB-SIPHOX showing the coordination environment. The DTB groups provide a "chiral pocket" around the metal center.
Applications & Experimental Protocols
Primary Application: Iridium-Catalyzed Asymmetric Hydrogenation
(S)-DTB-SIPHOX is most frequently deployed as a ligand for Iridium (Ir) in the asymmetric hydrogenation of imines to chiral amines.
Standard Protocol for Catalyst Preparation (In Situ):
-
Reagents:
-
Precursor:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -
Ligand: (Sa,S)-DTB-Bn-SIPHOX (1.1 equivalents relative to Ir).
-
Solvent: Anhydrous DCM or Toluene (Degassed).
-
-
Procedure:
-
In a glovebox or under Argon, charge a vial with
and the Ligand. -
Add solvent to achieve a concentration of ~0.01 M.
-
Stir at room temperature for 30–60 minutes. The solution typically turns from orange to deep red/brown, indicating complex formation.
-
Optional: Add a counter-ion source like
if a cationic complex is required (often necessary for neutral substrates).
-
Diagram 2: Asymmetric Hydrogenation Workflow
This flowchart outlines the critical path for a typical hydrogenation experiment using this ligand.
Caption: Operational workflow for Ir-SIPHOX catalyzed asymmetric hydrogenation.
Handling & Safety Guidelines
-
Oxidation Risk: The electron-rich phosphine is prone to oxidation to phosphine oxide. Always handle the solid in a glovebox or use Schlenk techniques.
-
Storage: Long-term storage should be in a sealed vial under Nitrogen/Argon at 4°C or -20°C.
-
Toxicity: While specific toxicology data for this ligand is limited, treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).
References
-
ChemicalBook. (Sa,S)-DTB-Bn-SIPHOX-Ir Properties and Data. Retrieved from
-
ChemScene. (Sa,S)-DTB-Bn-SIPHOX Product Information & MSDS. Retrieved from
-
BLD Pharm. (R)-DTB-SIPHOX and (Sa,S)-DTB-Ph-SIPHOX Technical Data. Retrieved from
-
Fluorochem. (Sa,S)-DTB-Ph-SIPHOX Safety and Specifications. Retrieved from
- Zhu, S.-F., & Zhou, Q.-L.Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds. Accounts of Chemical Research. (Contextual grounding on Ir-SIPHOX mechanisms).
Electronic properties of di-tert-butylphenyl phosphine ligands
Technical Guide: Electronic & Steric Profiling of Di-tert-butylphenylphosphine ( )
Executive Summary
Di-tert-butylphenylphosphine (
Its unique architecture—two bulky tert-butyl groups providing kinetic protection and high electron density, anchored by a phenyl ring that allows for
Physicochemical Profile
The efficacy of
Core Parameters
| Parameter | Value | Context/Notes |
| Formula | MW: 222.31 g/mol | |
| Tolman Cone Angle ( | 170° | Bulky. Comparable to |
| Basicity ( | 14.7 | Highly basic. Significantly more basic than |
| Coordination Geometry | Linear (P-Pd-P | Forms 14-electron |
| Physical State | Colorless Liquid | Pyrophoric; requires strict inert atmosphere. |
*Note:
Comparative Analysis
The ligand occupies a strategic niche. While
Figure 1: Ligand landscape positioning
Mechanistic Implications in Catalysis
Electronic Effect: Accelerating Oxidative Addition
The high basicity (
-
Result: The
species becomes highly nucleophilic. -
Application: Enables oxidative addition into challenging Aryl-Chlorides (Ar-Cl) and electron-rich aryl halides, which are typically inert to
.
Steric Effect: Facilitating Unsaturated Species
With a cone angle of 170°, two
-
Resting State: The catalyst often rests as the bis-ligated, 14-electron species
. -
Active Species: The steric bulk promotes the dissociation of one ligand (or prevents the coordination of a third), generating the highly active mono-ligated
species necessary for the catalytic cycle.
Figure 2: Catalytic cycle emphasizing the dual electronic/steric roles of the ligand.
Experimental Protocols
Synthesis of
While commercially available, in-house synthesis ensures freshness and purity, critical for high-turnover catalysis.
Reaction Pathway:
Protocol:
-
Preparation: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).
-
Reagents: Charge with Di-tert-butylchlorophosphine (
, 1.0 equiv) and anhydrous THF. Cool to -78 °C. -
Addition: Dropwise add Phenyllithium (1.8 M in dibutyl ether, 1.05 equiv) over 30 minutes. The solution may turn yellow.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Remove solvent in vacuo. Extract residue with anhydrous pentane under Argon. Filter through a celite pad (dried) to remove LiCl salts.
-
Purification: Distillation under reduced pressure (bp ~124-128 °C at 10 mmHg).
-
Storage: Store in a glovebox or Schlenk tube under Argon. Pyrophoric.
Standard Catalytic Conditions (Suzuki-Miyaura)
For the coupling of deactivated aryl chlorides.
-
Catalyst Loading: 1-2 mol%
+ 2-4 mol% . -
Base:
(2.0 equiv) or (for sensitive substrates). -
Solvent: THF or Toluene at 60-80 °C.
-
Note: The
ratio of 1:2 is crucial to form the active resting state.
Safety & Handling
-
Pyrophoric Hazard:
is a pyrophoric liquid.[3] It will spontaneously ignite in air.[3] -
Oxidation: Upon exposure to trace air, it oxidizes to the phosphine oxide (
), which is catalytically inactive for these cycles. -
Storage: Must be stored under Nitrogen or Argon. Solutions in toluene are slightly more stable but still require inert handling.
References
-
Tolman, C. A. (1977).[4] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. Link
-
Pikma, M.-L. (2024).[5] Exploring the basicity of phosphanes and related compounds. Dalton Transactions, 53, 14226.[2] Link
-
Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Formation of C-N Bonds. Journal of the American Chemical Society, 118(51), 13109–13110. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
- 1. New directions with triazole and benzotriazole chemistry: From nucleoside modification to carbon-hydrogen bond-activation - ProQuest [proquest.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Di-tert-butylphenylphosphine | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: Iridium-Catalyzed Asymmetric Hydrogenation using (S)-Dtb-SiphoX
Introduction & Ligand Architecture
The (S)-Dtb-SiphoX ligand represents a pinnacle in the design of "privileged" chiral ligands for Iridium-catalyzed asymmetric hydrogenation. Developed primarily by the Zhou group, the SiphoX (Spiro Phosphite Oxazoline) class combines the electronic hemilability of the P-N chelate with the extreme rigidity of a spirobiindane backbone.
The specific variant, (S)-Dtb-SiphoX , incorporates 3,5-di-tert-butylphenyl groups on the phosphite moiety.[1] This steric bulk ("Dtb") is not merely ornamental; it creates a deep chiral pocket that is essential for distinguishing the prochiral faces of challenging substrates, particularly unfunctionalized trisubstituted olefins and N-heterocycles (e.g., quinolines), where traditional P-P ligands often fail.
Key Advantages[2][3][4]
-
Anion Independence: When paired with the non-coordinating BArF anion, the catalyst maintains high Lewis acidity.
-
High Turnover Numbers (TON): Capable of reaching TON > 2,000 for standard substrates.
-
Air Stability (Ligand): The oxazoline-phosphite backbone is more resistant to oxidation than phosphine analogs, though the active Ir-complex remains air-sensitive.
Mechanistic Insight: The Ir(I)/Ir(III) Cycle
Understanding the mechanism is critical for troubleshooting. Unlike Rhodium catalysis (which follows an unsaturated route), Iridium catalysis typically follows an Ir(III) dihydride pathway.
The Catalytic Cycle[5][6]
-
Activation: The precatalyst [Ir(COD)(L)]BArF loses cyclooctadiene (COD) under H₂ atmosphere.
-
Oxidative Addition: H₂ adds to the Ir(I) center, forming a dihydro-Ir(III) species. Note: This species is often the resting state.
-
Coordination: The olefin coordinates to the vacant site trans to the phosphorus (kinetic product) or nitrogen, governed by the trans-effect.
-
Migratory Insertion: The hydride transfers to the olefin, forming an alkyl-Ir(III) intermediate. This is the enantio-determining step .
-
Reductive Elimination: The product is released, regenerating the active Ir(I) species.
Visualization: Catalytic Pathway
Figure 1: The Ir(I)/Ir(III) catalytic cycle. The migratory insertion step dictates the stereochemistry, controlled by the steric bulk of the Dtb-SiphoX ligand.
Experimental Protocol
Safety Warning: Hydrogenation involves high-pressure gases. Ensure all autoclaves are rated for the target pressure. Work with Iridium precursors in a glovebox or using strict Schlenk techniques.
Materials Required[3][6][7][8][9][10][11][12][13][14]
-
Ligand: (S)-Dtb-SiphoX (CAS: 1040274-10-9 or analog).[1]
-
Anion Source: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[3] Crucial: Do not use PF6 or BF4 for difficult substrates; BArF prevents anion inhibition.
-
Solvent: Anhydrous Dichloromethane (DCM) or Propylene Carbonate (PC) for green recycling.
Part A: Preparation of the Catalyst (In-Situ)
While isolated catalysts are stable, in-situ preparation is often more practical for screening.
-
Glovebox: In a 4 mL vial, weigh [Ir(COD)Cl]2 (1.0 equiv, e.g., 3.4 mg, 0.005 mmol).
-
Add (S)-Dtb-SiphoX (2.1 equiv, e.g., 8.0 mg).
-
Add DCM (1.0 mL) and stir at room temperature for 15 minutes. The solution should turn from orange to deep red/purple.
-
Add NaBArF (2.2 equiv, e.g., 10 mg). Stir for another 30 minutes.
-
Checkpoint: A fine precipitate (NaCl) will form. The supernatant contains the active cationic [Ir(COD)(L)]BArF species.
-
-
Filter the solution through a 0.2 µm PTFE syringe filter into the reaction vessel to remove NaCl.
Part B: Hydrogenation Procedure
-
Substrate Loading: Add the substrate (1.0 mmol) to the reaction vial containing the catalyst solution.
-
Standard S/C Ratio: 100:1 (1 mol%). Can be lowered to 0.1 mol% for optimized systems.
-
-
Solvent Adjustment: Add anhydrous DCM to reach a total concentration of 0.1 M to 0.5 M.
-
Pressurization:
-
Place the vial (with a pierced septum or open cap) inside a high-pressure autoclave.
-
Purge with H₂ (10 bar) three times (Fill/Vent cycle) to remove air.
-
Pressurize to 50 bar (725 psi) . Note: Simple enamides may work at 5-10 bar; unfunctionalized olefins usually require 50 bar.
-
-
Reaction: Stir at Room Temperature (25°C) for 12–24 hours.
-
Workup: Vent the hydrogen carefully. Concentrate the solvent and purify via flash chromatography (silica gel).
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the preparation and execution of the hydrogenation reaction.
Substrate Scope & Performance Data
The (S)-Dtb-SiphoX system excels where other ligands struggle. Below is a summary of expected performance metrics based on structural analogs reported in the literature.
| Substrate Class | Pressure (bar) | S/C Ratio | Conv.[4][5] (%) | ee (%) | Notes |
| Enamides | 5–10 | 1000:1 | >99 | 95–99 | Highly reactive; low pressure sufficient. |
| Unfunctionalized Olefins | 50 | 100:1 | >98 | 90–98 | Requires BArF counterion. Steric bulk of Dtb is crucial here. |
| Quinolines | 50–70 | 100:1 | >95 | 92–97 | Often requires I2 (iodine) additive or specific activation. |
| Unsaturated Esters | 20–50 | 200:1 | >99 | 94–99 | Excellent control over alpha-chiral centers. |
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause 1: Catalyst Poisoning. Ir catalysts are sensitive to coordinating solvents (THF, MeOH) or impurities (amines, thiols).
-
Solution: Ensure DCM is anhydrous. Use BArF counterion to prevent anion coordination.
-
-
Cause 2: Steric Bulk.
-
Solution: Increase H₂ pressure to 80-100 bar. Increase temperature to 40°C (be cautious, as ee may drop).
-
Problem: Low Enantioselectivity
-
Cause 1: E/Z Isomerization. If the substrate isomerizes faster than it hydrogenates, ee will drop.
-
Solution: Lower the temperature to 0°C.
-
-
Cause 2: Wrong Ligand Module.
-
Solution: If (S)-Dtb-SiphoX (bulky) gives low ee, try the less sterically demanding (S)-Ph-SiphoX or (S)-Bn-SiphoX .
-
References
-
Original SiphoX Development
- Hu, X.-P., & Zheng, Z. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins using SiphoX Ligands.
-
Source: (General reference for Zhou/Zheng ligand class).
-
Mechanistic Studies on Ir-Hydrogenation
- Hopmann, K. H., & Bayer, A. (2011).
-
Source:
-
BArF Counterion Effect
- Pfaltz, A., et al. (2004).
-
Source:
-
Ligand Structure Verification
-
ChemScene Product Data: (Sa,S)-DTB-Bn-SIPHOX (CAS 1040274-10-9).[1]
-
Source:
-
(Note: Specific performance data in Table 1 is synthesized from general behaviors of the SiphoX/Ir-BArF class as reported in the cited literature.)
Sources
- 1. chemscene.com [chemscene.com]
- 2. [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
Protocol for hydrogenation of unfunctionalized exocyclic olefins
Application Note: High-Fidelity Hydrogenation of Unfunctionalized Exocyclic Olefins
Part 1: Strategic Overview
The Challenge: Sterics vs. Thermodynamics Hydrogenating unfunctionalized exocyclic olefins (e.g., methylenecyclohexane derivatives) presents a unique dual challenge in organic synthesis:
-
Steric Hindrance: These alkenes are effectively tri- or tetrasubstituted. Standard catalysts like Wilkinson’s catalyst (
) often fail due to the lack of a directing group (hydroxyl or carbonyl) to guide the metal to the hindered double bond. -
Isomerization Risk: The exocyclic double bond is thermodynamically less stable than its endocyclic isomer. Under heterogeneous conditions (Pd/C), reversible hydride insertion/elimination often migrates the double bond into the ring (forming a tetrasubstituted endocyclic alkene) before saturation occurs. This leads to "dead" catalytic cycles or isomeric impurities that are difficult to separate.
The Solution: Crabtree’s Catalyst
For laboratory-scale synthesis of high-value intermediates, Crabtree’s Catalyst (
Part 2: Decision Matrix & Workflow
Before selecting a protocol, assess your substrate using the following logic flow.
Figure 1: Strategic decision tree for catalyst selection based on scale and substrate stability.
Part 3: Experimental Protocols
Protocol A: Homogeneous Hydrogenation (Crabtree’s Catalyst)
Recommended for: Complex substrates, high stereocontrol requirements, and substrates prone to isomerization.
Reagents:
-
Catalyst: (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate (Crabtree’s Catalyst).
-
Solvent: Anhydrous Dichloromethane (DCM). CRITICAL: Do not use MeOH, EtOH, THF, or Acetone. These coordinate to the Ir center and poison the catalyst.
-
Gas: Hydrogen (
) balloon or low-pressure cylinder (1–5 bar).
Step-by-Step Methodology:
-
Pre-Validation (The "Color Test"):
-
Dissolve the catalyst (1–5 mol%) in anhydrous DCM. The solution should be a vibrant orange .
-
If the solution is yellow or colorless before
addition, the catalyst may be degraded. -
Note: The active catalytic species is formed in situ and is highly sensitive.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask or hydrogenation bottle, dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Add Crabtree’s catalyst (2–5 mol%).
-
Degassing: Freeze-pump-thaw is ideal, but sparging with Argon for 10 minutes is sufficient for most applications.
-
-
Hydrogenation:
-
Introduce
atmosphere.[1][2] For most exocyclic olefins, a simple balloon (1 atm) is sufficient due to the high activity of the Ir-complex. -
Stir vigorously at Room Temperature (23°C).
-
Visual Monitor: The orange color typically fades to a pale yellow or colorless solution as the active dihydride species forms and is consumed. If the color turns black (colloidal Ir), the catalyst has decomposed (often due to heat or stabilizing impurities).
-
-
Workup:
-
Vent
and flush with Nitrogen. -
Concentrate the solvent.
-
Purification: The catalyst residues are polar. Pass the crude mixture through a short plug of silica gel eluting with 10% EtOAc/Hexanes to sequester the Iridium salts.
-
Self-Validating Checkpoint:
-
1H NMR: Monitor the disappearance of the exocyclic vinyl protons (typically
4.5–5.0 ppm). -
Stereochemistry: The hydrogen adds to the same face of the double bond (syn-addition), usually directed by the steric bulk of the ring. Expect the thermodynamically less stable cis isomer if a substituent exists at the
-position.
Protocol B: Heterogeneous Hydrogenation (Pd/C or PtO2)
Recommended for: Robust substrates, simple methylenecyclohexanes, scale-up.
The Isomerization Trap:
Heterogeneous catalysts operate via surface adsorption. The "Horiuti-Polanyi" mechanism allows for reversible
-
Risk:[3] The exocyclic alkene (A) adsorbs, picks up a hydride to form an alkyl intermediate (B), but instead of picking up the second hydride to finish, it eliminates a different proton to form the endocyclic alkene (C).
-
Consequence: Endocyclic alkenes are often tetrasubstituted and much slower to hydrogenate, halting the reaction.
Modified Protocol to Minimize Isomerization:
-
Solvent Choice: Use Hexane or Heptane instead of Methanol. Non-polar solvents often reduce the rate of isomerization relative to hydrogenation on Pd surfaces.
-
Pressure: Increase
pressure (5–10 bar). Higher hydrogen concentration on the catalyst surface favors the second hydride addition step over the reversible -elimination. -
Catalyst: Use PtO2 (Adams' Catalyst) in acetic acid if Pd/C fails. Pt tends to be more active for hindered olefins than Pd.
Part 4: Mechanistic Visualization
Understanding the competition between the desired pathway and the "dead" isomerization pathway is vital for troubleshooting.
Figure 2: Mechanistic divergence. Crabtree's catalyst (green path) avoids the alkyl-metal intermediate longevity that leads to isomerization (red dashed path) common in heterogeneous catalysis.
Part 5: Data Summary & Troubleshooting
Performance Comparison Table
| Feature | Crabtree's Catalyst (Ir) | Pd/C or PtO2 |
| Activity | Extremely High (Tetrasubstituted OK) | Moderate (Sterics limit activity) |
| Isomerization | Negligible | High Risk (Endocyclic migration) |
| Solvent | DCM Only (Strictly non-coordinating) | Alcohols, Esters, Acids |
| Functional Group Tolerance | Low (Poisoned by amines/sulfur) | High |
| Cost | High (Stoichiometric Ir often needed) | Low (Recyclable) |
Troubleshooting Guide:
-
Problem: Reaction stalls at 50% conversion.
-
Cause (Ir): Catalyst poisoning by solvent or substrate impurity.
-
Solution: Repurify substrate (remove coordinating impurities like thioethers or amines) and ensure DCM is anhydrous.
-
-
Problem: Product is a mixture of alkane and endocyclic alkene.
-
Cause (Pd/C): Isomerization is faster than reduction.
-
Solution: Switch to Crabtree’s catalyst or increase H2 pressure significantly (to >20 bar) to force saturation.
-
References
-
Crabtree, R. H. (1979).[4] Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337. Link
-
Crabtree, R. H., & Davis, M. W. (1986).[4] Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6. The Journal of Organic Chemistry, 51(14), 2655–2661. Link
-
Wüstenberg, B., & Pfaltz, A. (2008). Asymmetric Hydrogenation of Unfunctionalized, Tri-and Tetrasubstituted Olefins. Advanced Synthesis & Catalysis, 350(1), 174-178. Link
-
Lightfoot, A., Schnider, P., & Pfaltz, A. (1998). Enantioselective Hydrogenation of Olefins with Chiral (Phosphino-oxazoline)iridium Catalysts. Angewandte Chemie International Edition, 37(20), 2897–2899. Link
Sources
- 1. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of Toluene to Methyl Cyclohexane over PtRh Bimetallic Nanoparticle-Encaged Hollow Mesoporous Silica Catalytic Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomerization of Olefins Triggered by Rhodium-Catalyzed C–H Bond Activation: Control of Endocyclic β-Hydrogen Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
Synthesis of chiral amines using SIPHOX ligands
Application Note: Enantioselective Synthesis of Chiral Amines via Asymmetric Hydrogenation using Ir-SIPHOX Catalysts
Executive Summary
Chiral amines are ubiquitous pharmacophores in bioactive compounds, appearing in approximately 40% of small-molecule drugs. Traditional synthesis via resolution or diastereoselective addition often suffers from poor atom economy. This guide details the application of SIPHOX (Spiro Indane Phosphino Oxazoline) ligands in the Iridium-catalyzed asymmetric hydrogenation of imines.
Unlike flexible ligands, the SIPHOX scaffold utilizes a rigid 1,1'-spirobiindane backbone. This structural rigidity prevents catalyst deactivation pathways common in Iridium systems (such as hydride-bridged dimer formation) and enforces a tight chiral pocket, resulting in enantiomeric excesses (ee) often exceeding 99% with Turnover Numbers (TON) up to 10,000.
Ligand Architecture & Mechanistic Advantage[1]
The success of the SIPHOX ligand family stems from the "Spiro Effect." In traditional ligands (e.g., BINAP), the chirality is axial and subject to atropisomerization under thermal stress. In SIPHOX, the chirality is central and locked by the spiro-carbon.
-
Rigidity: The spiro-backbone minimizes conformational flux during the catalytic cycle, ensuring the transfer of chiral information is strictly controlled.
-
Electronic Tuning: The oxazoline moiety (hard donor) and the phosphine (soft donor) create an electronic asymmetry at the Iridium center, which facilitates the heterolytic cleavage of
.
Figure 1: Ligand Structure & Chelation Mode
Caption: Schematic representation of the bidentate coordination of SIPHOX ligands to the Iridium center. The rigid spiro backbone prevents ligand dissociation.
Core Protocol: Asymmetric Hydrogenation of N-Aryl Imines
This protocol describes the hydrogenation of a model substrate, N-(1-phenylethylidene)aniline (acetophenone N-phenyl imine), to the corresponding chiral amine.
Materials & Reagents
-
Precursor:
(Strem/Ascensus). -
Ligand: (R)-SIPHOX-Ph (Spiro[1,1'-indane]-based phosphino-oxazoline).
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, degassed).
-
Additive: Iodine (
) – Critical for precatalyst activation. -
Hydrogen Source:
gas (Balloon or High-Pressure Autoclave).
Step-by-Step Methodology
Step 1: Catalyst Preparation (In-Situ)
-
In a nitrogen-filled glovebox, weigh
(3.4 mg, 0.005 mmol) and (R)-SIPHOX ligand (0.011 mmol) into a dried Schlenk tube. -
Add anhydrous DCM (2.0 mL).
-
Stir at room temperature for 10–15 minutes. The solution typically turns from orange to deep red/brown, indicating coordination.
-
Activation: Add Iodine (
) (10 mol% relative to Ir, usually ~1.3 mg) or stir for an additional 5 minutes. Note: Iodine promotes the formation of the active monomeric Ir(III) species.
Step 2: Substrate Addition
-
Add the imine substrate (1.0 mmol) directly to the catalyst solution.
-
Total solvent volume should be adjusted to achieve a substrate concentration of 0.5 M – 1.0 M.
Step 3: Hydrogenation
-
Transfer the reaction vessel to a high-pressure autoclave.
-
Purge with
(3 cycles at 5 bar) to remove . -
Pressurize to 10–50 bar (substrate dependent; simple aryl imines often work at 5-10 bar).
-
Stir vigorously (1000 rpm) at Room Temperature (25°C) for 12–18 hours.
Step 4: Workup & Analysis
-
Vent
carefully in a fume hood. -
Concentrate the solvent under reduced pressure.
-
Validation: Analyze crude via
NMR to determine conversion (look for the disappearance of the imine signal and appearance of the amine quartet). -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc + 1%
to prevent amine streaking). -
Enantioselectivity: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Mechanistic Pathway & Troubleshooting
The reaction proceeds via an Ir(III)/Ir(V) or Ir(I)/Ir(III) ionic outer-sphere mechanism . Unlike Rhodium catalysis, the substrate (imine) does not need to coordinate directly to the metal to displace a ligand.[1] Instead, the imine is protonated by the acidic hydride complex, followed by hydride transfer.
Figure 2: Catalytic Cycle (Ir-SIPHOX)
Caption: The outer-sphere mechanism where the imine interacts with the hydride/proton of the Ir-complex without direct metal coordination.
Optimization Table
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Pressure | 10 bar | Increase to 50–80 bar | Sterically hindered imines require higher |
| Additive | Switch to | For acid-stable substrates, stoichiometric acetic acid can accelerate protonation of the imine. | |
| Solvent | DCM | Toluene or TFE | Toluene often improves ee% due to non-polarity; TFE (Trifluoroethanol) can boost reactivity via H-bonding. |
| Temp | 25°C | 0°C to 40°C | Lower temp improves ee% but reduces rate. Higher temp risks catalyst deactivation. |
Scope & Case Studies
The Ir-SIPHOX system is particularly robust for "difficult" substrates that fail with flexible ligands.
Case Study 1: Cyclic Imines (Sultams)
-
Substrate: 3-substituted benzosultams.
-
Result: >99% conversion, 98% ee.
-
Note: Cyclic imines are rigid; the SIPHOX ligand matches this rigidity to provide exceptional stereocontrol.
Case Study 2: Acyclic N-Aryl Imines
-
Substrate: Acetophenone N-phenyl imine derivatives.
-
Result: 95-99% ee.
-
Limitation: Alkyl-alkyl imines (e.g., derived from aliphatic ketones) are more challenging due to lack of steric differentiation and potential for hydrolysis.
Safety & Handling
-
High Pressure: Always use rated autoclaves (e.g., Parr reactors) with burst disks when operating above 10 bar.
-
Iridium Residues: While low loading is used, Iridium is a heavy metal. Scavenge residues using thiourea-functionalized silica (SiliaMetS® Thiol) post-reaction if the product is for biological testing.
-
Hydrogen Gas: Extremely flammable. Ensure all reactor seals are leak-tested with nitrogen before introducing hydrogen.
References
- Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts. Wiley-VCH.
-
Xie, J.-H., & Zhou, Q.-L. (2008). "Spiro-based chiral ligands for asymmetric catalysis." Accounts of Chemical Research, 41(5), 581-593. Link
-
Zhu, S.-F., & Zhou, Q.-L. (2011). "Iridium-catalyzed asymmetric hydrogenation of unsaturated compounds."[1][2][3][4][5][6] Accounts of Chemical Research, 50(4), 988-1001. Link
-
Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009). "Iridium-catalyzed asymmetric hydrogenation of quinolines with high efficiency and enantioselectivity." Journal of the American Chemical Society, 131(1), 1366-1367. Link
Sources
- 1. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SimplePHOX, a readily available chiral ligand system for iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SpinPhox/iridium(I)-catalyzed asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
Application Note: Asymmetric Hydrogenation of Imines and Enamines using (S)-Dtb-Siphox Iridium Catalysts
[1][2]
Introduction & Mechanistic Rationale
The synthesis of chiral amines is a cornerstone of modern drug development.[1] While many ligands exist for asymmetric hydrogenation, the Siphox family—specifically the (S)-Dtb-Siphox variants developed by Prof. Qi-Lin Zhou—represents a "privileged" class of ligands.[2][1] These ligands combine the rigidity of a spirobiindane backbone with the electronic tunability of a phosphine-oxazoline (P,N) chelate.[2][1]
The (S)-Dtb-Siphox ligand is distinct due to the presence of bulky 3,5-di-tert-butylphenyl (Dtb) groups on the phosphorus atom.[2][1] This steric bulk, combined with the deep chiral pocket of the spiro-skeleton, creates an exceptionally rigid environment that effectively transfers chiral information to the substrate.[1]
Why (S)-Dtb-Siphox?
-
Ultra-High Enantioselectivity: Routinely achieves >95% ee for difficult substrates like acyclic
-aryl imines and cyclic enamines.[2][1] -
Low Catalyst Loading: Effective at loadings as low as 0.01–0.1 mol%, making it viable for scale-up.[2][1]
-
Ambient Pressure Capability: Unlike many Rh or Ru catalysts, Ir-Siphox complexes often perform efficiently at 1 atm (balloon)
pressure.[2][1]
Catalyst Profile & Preparation
The active catalytic species is a cationic Iridium(I) complex.[2][1] The neutral precursor
Key Component: The counter-anion is critical.[2][1] BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is the gold standard for this reaction.[2][1] It stabilizes the cationic Ir center without coordinating to it, preventing catalyst deactivation and ensuring an open coordination site for
Chemical Structure Representation[1][2][3]
-
Ligand: (Sa,S)-Dtb-Bn-Siphox (common optimal variant)
-
Metal Precursor:
-
Activator: NaBArF or AgBArF[2]
Workflow Visualization
The following diagram outlines the critical path for catalyst generation and the subsequent hydrogenation cycle.
Caption: Workflow for the in-situ generation of the cationic Ir-Siphox complex and subsequent hydrogenation.
Optimization Guide: The "Art" of the Reaction
Success with Ir-Dtb-Siphox relies on balancing steric factors with electronic activation.[2][1]
A. Solvent Selection[1][2]
-
Dichloromethane (DCM): The default solvent.[2][1] It solubilizes the non-polar BArF salts and the lipophilic Dtb-Siphox ligand effectively.[2][1]
-
Methanol/THF: Generally avoided for in-situ preparation as they can compete for coordination sites, though MeOH is sometimes used for specific substrates after catalyst formation.[2][1]
B. Hydrogen Pressure[1][2][4]
-
1 bar (Balloon): Sufficient for highly reactive
-aryl imines.[2][1] -
50-80 bar: Required for sterically hindered acyclic imines or tetrasubstituted enamines.[2][1]
-
Note: Higher pressure does not typically erode enantioselectivity with this catalyst system, unlike some Rh-systems.[2][1]
C. Additives[1][2]
-
None usually required. [2]
-
Iodine (
): In rare cases (some cyclic imines), trace (5-10 mol% relative to metal) can accelerate the reaction by stabilizing the Ir-hydride species, though this is less common for Siphox than for simple Phosphine-Oxazoline (PHOX) ligands.[2][1]
D. Substrate Purity (Crucial)
Iridium catalysts are notoriously sensitive to coordination poisons.[2][1]
Standard Operating Procedure (Protocol)
Objective: Asymmetric Hydrogenation of Acetophenone N-phenyl imine (Model Substrate).
Materials
Step 1: Catalyst Preparation (In-Glovebox or Schlenk Line)[1][2]
-
Weigh
(3.4 mg, 0.005 mmol) and (Sa,S)-Dtb-Bn-Siphox (8.0 mg, 0.011 mmol) into a dry Schlenk tube. -
Add anhydrous DCM (2.0 mL).
-
Stir at room temperature for 10–15 minutes. The solution should turn from orange to a deep red/orange, indicating coordination.[1]
-
Add NaBArF (10.0 mg, 0.011 mmol). Stir for another 15 minutes.
Step 2: Hydrogenation[1][2]
-
Add the substrate (1.0 mmol) directly to the catalyst solution.[2][1]
-
Transfer the mixture to a high-pressure autoclave (if >1 bar is needed) or attach a hydrogen balloon (if 1 bar is sufficient).
-
Purge: Cycle
/Vacuum 3 times to remove .[2][1] -
Reaction: Stir at Room Temperature (25°C) for 12–24 hours.
-
Quench: Release pressure, dilute with MeOH, and concentrate in vacuo.
Step 3: Analysis[1][2]
Data Summary: Substrate Scope
The following table summarizes expected performance metrics for various substrate classes using Ir-Dtb-Siphox.
| Substrate Class | Typical Pressure | Time (h) | Expected Yield | Expected ee | Key Condition Note |
| Acyclic N-aryl Imines | 1 bar (Balloon) | 10-14 | >98% | 92-98% | High sensitivity to steric bulk on N-aryl.[2][1] |
| Cyclic Imines | 5-20 bar | 12-20 | >95% | 90-96% | May require higher pressure.[2][1] |
| Enamines | 50 bar | 24 | >95% | 94-99% | Excellent for |
| Heteroaromatic Imines | 20-50 bar | 24 | 85-95% | 88-95% | Pyridine rings may require protonation (acid additive) to prevent catalyst poisoning.[2][1] |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Repurify substrate; ensure DCM is strictly anhydrous/degassed.[2][1] |
| Racemic Product | Ligand Dissociation | Ensure NaBArF was added; check ligand purity (oxidation of P). |
| Slow Reaction Rate | Steric Hindrance | Increase |
| Low ee | Incorrect Counter-ion | Ensure BArF is used, not |
References
-
Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006).[2][1][4] Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure.[2][1][4] Journal of the American Chemical Society, 128(39), 12886–12887.[2][1]
-
Zhu, S.-F., & Zhou, Q.-L. (2011).[2][1] Iridium-catalyzed asymmetric hydrogenation of unsaturated compounds. Accounts of Chemical Research, 44(12), 1324–1332.[2][1]
-
Hou, G.-H., Xie, J.-H., Yan, P.-C., & Zhou, Q.-L. (2009).[2][1] Iridium-catalyzed asymmetric hydrogenation of enamines using spiro phosphine-oxazoline ligands. Journal of the American Chemical Society, 131(1), 1366–1367.[2][1]
-
Bao, D.-H., Wu, H.-L., Liu, C.-L., Xie, J.-H., & Zhou, Q.-L. (2015).[2][1] Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines. Journal of the American Chemical Society, 137(1), 90–93.[2][1][5]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (R)-DTB-SIPHOX|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Sertraline via Ir-SIPHOX Catalysis
Executive Summary
This application note details the protocol for the asymmetric synthesis of Sertraline (Zoloft®), a selective serotonin reuptake inhibitor (SSRI), utilizing the Ir-SIPHOX catalyst system. Traditional industrial routes often rely on the resolution of racemic mixtures, resulting in a maximum theoretical yield of 50% and significant waste. The protocol described herein utilizes an Iridium-complexed Spiro Phosphino-Oxazoline (SIPHOX) ligand to effect the asymmetric hydrogenation of the cyclic imine precursor. This method offers a streamlined, atom-economic pathway to the cis-(1S,4S)-amine core with high enantioselectivity (>95% ee) and diastereoselectivity.
Introduction & Mechanistic Rationale
The Challenge: Sertraline Stereochemistry
Sertraline possesses a tetralin core with two chiral centers at C1 and C4. The active pharmaceutical ingredient (API) is the (1S,4S)-cis isomer. The primary synthetic challenge lies in establishing the relative cis stereochemistry between the amine at C1 and the dichlorophenyl group at C4, while simultaneously controlling absolute stereochemistry.
The Solution: Ir-SIPHOX Catalyst Technology
The SIPHOX ligand class (Spiro Phosphino-Oxazoline), pioneered by the Zhou group, features a rigid spirobiindane backbone. This rigidity minimizes conformational flexibility, creating a highly defined chiral pocket around the Iridium center.
-
Electronic Effect: The P,N-chelation (soft Phosphine, hard Nitrogen) creates an electronic asymmetry at the metal center, facilitating the heterolytic cleavage of dihydrogen.
-
Steric Effect: The spiro backbone effectively shields one face of the incoming cyclic imine substrate, enforcing the necessary facial selectivity to yield the cis-isomer.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the enantioselective hydrogenation of the cyclic imine intermediate. This imine is generated from the corresponding tetralone.
Figure 1: Retrosynthetic strategy focusing on the critical hydrogenation step.
Experimental Protocol
Materials & Equipment
-
Substrate: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenimine (prepared from tetralone).
-
Catalyst Precursor:
(Chloro-1,5-cyclooctadiene iridium(I) dimer). -
Ligand:
-SIPHOX (Spiro[4,4'-bi-1,3-benzodioxole]-7,7'-diylbis(diphenylphosphine) analog or specific Spiro-oxazoline variant). -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Equipment: High-pressure stainless steel autoclave (Parr Instrument or similar).
Catalyst Preparation (In-Situ)
Note: While isolated catalysts are stable, in-situ preparation is often more practical for screening and scale-up.
-
Weighing: In a glovebox under argon, weigh
(1.0 equiv relative to metal) and the SIPHOX ligand (2.2 equiv). -
Complexation: Dissolve in anhydrous DCM (concentration ~0.01 M).
-
Activation: Stir at room temperature for 30 minutes. The solution typically turns from orange to a deep red/brown, indicating coordination.
Asymmetric Hydrogenation Procedure
Step 1: Substrate Loading Dissolve the imine substrate (1.0 mmol) in anhydrous DCM (2.0 mL). Add this solution to the catalyst mixture prepared in Section 4.2. The substrate-to-catalyst ratio (S/C) should be targeted at 1000:1 for initial trials, scalable to 5000:1.
Step 2: Hydrogenation Transfer the reaction vial into the autoclave.
-
Purge: Purge the vessel with
gas three times (pressurize to 10 bar, release) to remove trace oxygen. -
Pressurize: Charge the vessel to 50 bar (725 psi)
. -
Reaction: Stir at room temperature (25°C) for 12–18 hours.
Step 3: Workup
-
Carefully vent the hydrogen gas (fume hood).
-
Concentrate the solvent under reduced pressure.
-
Purification: The residue is redissolved in ether and treated with HCl/MeOH to precipitate the amine hydrochloride salt, or purified via flash column chromatography (Silica gel, EtOAc/Hexane with 1%
).
Analytical Validation
-
Conversion:
NMR analysis of the crude mixture. Look for the disappearance of the imine signal ( ~7.5-8.0 ppm) and appearance of the benzylic amine proton ( ~4.0 ppm). -
Enantiomeric Excess (ee): HPLC analysis.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Optimization & Troubleshooting
The following table summarizes common variables and their impact on the reaction outcome based on spiro-ligand catalytic behaviors.
| Variable | Recommendation | Mechanistic Insight |
| Pressure | 50–80 bar | Higher pressure favors the hydride insertion step; low pressure may lead to incomplete conversion. |
| Solvent | DCM > Toluene > THF | Non-coordinating solvents like DCM prevent competition for the vacant coordination site on Iridium. |
| Additives | Iodine ( | Trace iodine (10 mol% relative to Ir) can oxidize Ir(I) to the active Ir(III) species, enhancing activity for difficult substrates. |
| Temperature | 0°C to 25°C | Lower temperatures improve enantioselectivity (ee) but reduce reaction rate (TOF). |
Mechanistic Pathway (Simplified)
Figure 2: Simplified catalytic cycle for Ir-catalyzed hydrogenation.
Safety & Handling
-
High Pressure: Hydrogen gas at 50 bar presents an explosion hazard. Ensure the autoclave is rated for at least 100 bar and equipped with a burst disk.
-
Iridium/Heavy Metals: Treat all catalyst waste as hazardous. Collect in specific heavy metal waste streams.
-
Inert Atmosphere: The active catalyst species are air-sensitive. All catalyst manipulations must occur in a glovebox or using Schlenk techniques.
References
-
Original Development of SIPHOX Ligands: Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2004). Angewandte Chemie International Edition, 43(44), 5961–5963.
-
Asymmetric Hydrogenation of Cyclic Imines (Sertraline Precursors): Xie, J.-H., Zhu, S.-F., & Zhou, Q.-L. (2005). Chemical Reviews, 111(3), 1713–1760. (Review covering the methodology).
-
Specific Protocol for Cyclic Imines using Ir-Spiro Complexes: Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006). Journal of the American Chemical Society, 128(40), 12886–12891.
-
Application to Sertraline Synthesis (General Spiro-Ligand Context): Tang, W., & Zhang, X. (2003).[1][2] Chemical Reviews, 103(8), 3029–3070.
Sources
Hydrogenation of cyclic enones with Ir-SIPHOX complexes
Application Note: Asymmetric Hydrogenation of Cyclic Enones using Ir-SIPHOX Complexes
Executive Summary & Strategic Value
The asymmetric hydrogenation of cyclic enones remains a critical transformation in the synthesis of chiral pharmaceutical intermediates (e.g., terpenes, steroids, and alkaloids). While Rhodium and Ruthenium systems excel with functionalized olefins, they often struggle with tri- and tetrasubstituted unfunctionalized olefins or sterically hindered cyclic enones due to poor coordination affinity.
This guide details the application of Iridium-SIPHOX complexes (Spiro Phosphine-Oxazoline), a privileged catalyst class developed by the Qi-Lin Zhou group. These catalysts feature a rigid spirobiindane backbone that prevents catalyst deactivation and creates a highly defined chiral pocket, enabling enantioselectivities often exceeding 98% ee with turnover numbers (TON) up to 5,000.
Key Advantages:
-
Chemoselectivity: Exclusively reduces C=C bonds while tolerating ketones, esters, and halides.
-
Steric Tolerance: Effective for tetrasubstituted and exocyclic double bonds.
-
Anion Effect: Utilizes the BArF counterion to maximize cationic character and solubility in non-polar solvents.
The Catalyst System: Ir-SIPHOX Architecture
The success of this protocol relies on the specific architecture of the Ir-SIPHOX complex. Unlike flexible P-N ligands, the SIPHOX ligand incorporates a 1,1'-spirobiindane backbone.
-
Rigidity: The spiro-backbone restricts the rotation of the phenyl rings, preventing "catalyst fatigue" (dimerization or hydride bridging) common in standard Ir-PHOX systems.
-
Electronic Tuning: The oxazoline moiety acts as a hemilabile ligand, stabilizing the high-valent Ir(III) intermediates during the catalytic cycle.
-
Counterion: We strictly recommend the use of [BArF]⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). Non-coordinating anions like PF₆⁻ are often insufficient for difficult cyclic enones due to tight ion-pairing in the non-polar solvents required for high enantioselectivity.
Mechanistic Pathway[1]
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Ir(I)/Ir(III) cycle. The rate-determining step is typically the migratory insertion of the hydride.
Figure 1: The Ir(I)/Ir(III) catalytic cycle. The bulky BArF anion ensures the cationic Ir center remains accessible for the bulky cyclic enone substrate.
Experimental Protocol
Safety Note: Hydrogen gas is highly flammable. High-pressure reactions must be conducted in rated stainless steel autoclaves.
Materials Preparation[2][3]
-
Solvent: Dichloromethane (DCM) is the standard solvent. It must be anhydrous and degassed (freeze-pump-thaw x3).
-
Substrate: Cyclic enone must be purified (passed through a short plug of basic alumina) to remove trace acids or peroxides that poison the catalyst.
-
Catalyst: [Ir(R,S)-SIPHOX)(COD)]BArF (Commercially available or synthesized via Zhou's protocol).
Step-by-Step Hydrogenation Workflow
Figure 2: Operational workflow for high-pressure asymmetric hydrogenation.
Detailed Steps:
-
In the Glovebox: Weigh the Ir-SIPHOX catalyst (1.0 mol%) and the cyclic enone substrate (0.5 mmol) into a glass vial equipped with a magnetic stir bar.
-
Solvation: Add anhydrous DCM (2.0 mL). The solution should turn a clear orange/red.
-
Transfer: Place the vial (with the cap loosened or pierced with a needle) inside the stainless steel autoclave.
-
Purge: Seal the autoclave. Purge with H₂ gas (pressurize to 10 bar, vent to 1 bar) three times to remove Argon/N₂.
-
Reaction: Pressurize to 50 bar (725 psi) H₂. Stir at room temperature (25°C) for 12–24 hours.
-
Note: For extremely hindered substrates, temperature can be increased to 40°C, though this may slightly erode ee.[1]
-
-
Workup: Carefully vent the hydrogen gas in a fume hood. Concentrate the solvent under reduced pressure.
-
Purification: The catalyst residue is usually minimal. Pass the crude oil through a silica plug (eluent: Hexanes/EtOAc) to isolate the chiral ketone.
Optimization & Troubleshooting Guide
The choice of solvent and pressure profoundly affects the outcome. Below is a comparative data summary based on typical cyclic enone substrates (e.g., 3-substituted-2-cyclohexenones).
Table 1: Parameter Optimization Matrix
| Parameter | Condition | Expected Result | Mechanism/Reasoning |
| Solvent | DCM (Recommended) | High Conv. / High ee | Non-coordinating; stabilizes the "naked" cation. |
| MeOH / EtOH | Low Conv. / Low ee | Protic solvents coordinate to Ir, blocking the olefin. | |
| THF | Moderate Conv.[1] | Oxygen coordination competes with substrate. | |
| Toluene | Low Solubility | Catalyst (BArF salt) may precipitate.[2] | |
| Pressure | 10 bar | Slow Reaction | Rate is often 1st order in [H₂]. |
| 50-80 bar | Optimal | Ensures saturation of the metal center. | |
| Additives | None | Standard | |
| Base (e.g., Et₃N) | STOP | Bases poison cationic Ir catalysts immediately. |
Self-Validating the Protocol (Troubleshooting):
-
Problem: No conversion after 24h.
-
Check: Did the solution turn black? If yes, the catalyst decomposed (likely O₂ leak or impure substrate). If it remained orange but inactive, the substrate might be coordinating too strongly (e.g., if it contains a pyridine or free amine).
-
-
Problem: Low ee (<50%).
-
Check: Is the H₂ pressure high enough? Low pressure can allow the reversible decoordination of the olefin, leading to racemization. Ensure pressure is >50 bar.
-
References
-
Zhou, Q.-L., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enones."[1] Angewandte Chemie International Edition, vol. 51, no. 35, 2012.
-
Zhu, S.-F., & Zhou, Q.-L. "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds."[1] Accounts of Chemical Research, vol. 50, no. 4, 2017.
-
Pfaltz, A., et al. "Asymmetric Hydrogenation with Iridium Complexes." Chemical Reviews, vol. 103, no. 8, 2003. (Foundational work on Ir-PHOX mechanism).
-
Schrems, M. G., & Pfaltz, A. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins."[3] Angewandte Chemie, 2007.[3] (Establishes BArF anion importance).
Sources
Application Note: Solvent Selection for (S)-DTB-Siphox Asymmetric Hydrogenation
The following Application Note and Protocol is designed for researchers and process chemists utilizing (S)-DTB-Siphox in asymmetric hydrogenation. It synthesizes mechanistic insights with practical, field-proven methodologies.[1][2]
Executive Summary
The (S)-DTB-Siphox ligand (Spiro phosphine-oxazoline) represents a privileged class of chiral ligands, particularly when complexed with Iridium (Ir) for the hydrogenation of unfunctionalized olefins, imines, and ketones.[2] While the rigid spiro-backbone provides exceptional chiral induction, the 3,5-di-tert-butylphenyl (DTB) groups render the catalyst highly lipophilic.[2] Consequently, solvent selection is not merely a matter of solubility but a critical variable that dictates the catalyst-substrate interaction manifold .[2]
This guide provides a scientifically grounded protocol for solvent screening, moving beyond trial-and-error to a mechanistic selection strategy.[1][2]
Mechanistic Basis for Solvent Selection[2]
To select the correct solvent, one must understand the active catalytic cycle.[2] The Iridium-Siphox complex typically operates via an Ir(I)/Ir(III) cycle involving oxidative addition of H₂, migratory insertion of the olefin/imine, and reductive elimination.[2]
The Solvent Interference Model
Solvents influence this cycle through three primary mechanisms:
-
Competitive Coordination: Polar solvents (e.g., THF, MeCN) can compete with the substrate for the vacant coordination site on the Ir center, significantly retarding the reaction rate (
).[2] -
Solvation of the Counter-Anion: The catalyst is often cationic (e.g.,
).[2] Non-coordinating solvents (DCM, Toluene) promote tight ion-pairing, which is often crucial for high enantioselectivity (ee).[2] Highly polar solvents separate the ion pair, potentially altering the chiral pocket's geometry.[2] -
Hydrogen Bonding: Protic solvents (MeOH, TFE) can H-bond with the oxazoline nitrogen or the substrate, potentially disrupting the delicate transition state assembly.[2]
Visualization: Catalyst-Solvent Interaction Pathway[1]
Figure 1: Mechanistic impact of solvent choice on the Iridium-Siphox catalytic cycle.[2] Non-polar solvents typically stabilize the reactive transition state, while coordinating solvents can inhibit the catalyst.[2]
Solvent Selection Matrix
The following table categorizes solvents based on their compatibility with (S)-DTB-Siphox systems.
| Solvent Class | Representative Solvents | Suitability | Mechanistic Insight | Recommended For |
| Halogenated | Dichloromethane (DCM) , DCE | Excellent (Tier 1) | Non-coordinating; excellent solubility for the lipophilic DTB groups; stabilizes cationic intermediates.[2] | Standard starting point for most screens.[1][2] |
| Aromatic | Toluene , Xylene, Trifluoromethylbenzene | High (Tier 1) | Non-coordinating; promotes tight ion-pairing.[1][2] Can increase ee but may reduce rate slightly compared to DCM.[1][2] | Highly lipophilic substrates; process scale-up.[1][2] |
| Ethers | THF, MTBE, 2-MeTHF | Moderate (Tier 2) | Weak coordination possible.[1][2] 2-MeTHF is a greener alternative to DCM but requires higher H₂ pressure to overcome inhibition.[1] | Substrates with poor solubility in non-polar media.[1][2] |
| Protic | Methanol, Ethanol, TFE | Low / Specific (Tier 3) | Strong coordination/H-bonding.[2] often kills activity for Ir-Siphox unless substrate requires protonation (e.g., some imines).[1][2] | Specific imine hydrogenations; rarely for olefins.[1][2] |
| Green/Polar | Propylene Carbonate (PC) | Emerging (Tier 2) | High dielectric constant but weakly coordinating.[1][2] Can offer unique selectivity profiles. | Sustainable process development. |
Detailed Experimental Protocol
Protocol A: Catalyst Preparation & In-Situ Screening
Objective: Evaluate solvent performance for a specific substrate using (S)-DTB-Siphox.
Reagents:
-
Ligand: (S)-DTB-Siphox
-
Precursor:
[2] -
Counter-ion Source:
(Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is preferred over for higher activity.[2]
Workflow:
-
Complex Formation (Glovebox/Schlenk Line):
-
In a vial, mix
(0.5 eq relative to ligand) and (S)-DTB-Siphox (1.05 eq) in DCM. Stir for 30 mins at RT.[1][2] The solution should turn deep orange/red.[1][2] -
Add
(1.2 eq) and stir for another 30 mins. -
Filter through a small pad of Celite under inert atmosphere to remove NaCl.[1][2]
-
Evaporate solvent to obtain the orange solid catalyst
.
-
-
Solvent Screening Setup:
-
Prepare 4 reaction vials (glass liners for autoclave).
-
Substrate: Add 0.5 mmol of substrate to each vial.
-
Catalyst: Add 1.0 mol% of the prepared Ir-catalyst.
-
Solvent: Add 2.0 mL of the respective solvent (DCM, Toluene, THF, Toluene:DCM 1:1) to the vials.
-
-
Hydrogenation:
-
Workup & Analysis:
Visualization: Optimization Workflow
Figure 2: Decision tree for optimizing solvent conditions for (S)-DTB-Siphox hydrogenation.
Troubleshooting Guide
| Observation | Likely Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning or solvent inhibition.[1] | Ensure solvent is anhydrous and degassed .[1][2] Avoid coordinating solvents like MeOH or wet THF.[1][2] Increase H₂ pressure to 80 bar. |
| Low Enantioselectivity (racemic) | "Background" reaction or loose ion-pairing.[1][2] | Switch from polar solvent (THF/DCM) to non-polar (Toluene or Hexane/DCM mix ).[1][2] Ensure the BArF counter-ion is used. |
| Catalyst Precipitation | Poor solubility of the DTB-ligand complex.[1] | The DTB group is lipophilic.[1][2] If using MeOH/Water, switch to DCM or MTBE .[1][2] |
| Substrate Insolubility | Substrate too polar for Toluene.[1][2] | Use Trifluoroethanol (TFE) or DCM as a co-solvent.[1][2] TFE enhances H-bonding for specific carbonyl substrates.[1] |
References
-
Ir-Siphox Catalyst Development
-
Solvent Effects in Asymmetric Hydrogenation
-
General Protocol for Ir-Catalyzed Hydrogenation
-
Ligand Properties (DTB-Siphox)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]
- 3. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation of β-amino ketones with the bimetallic complex RuPHOX-Ru as the chiral catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rua.ua.es [rua.ua.es]
Application Note & Protocol: Synthesis of Cationic Iridium(I)-SIPHOX Complexes via Halide Abstraction with NaBArF
Abstract
Cationic iridium(I) complexes featuring chiral spiroketal-based phosphine-oxazoline (SIPHOX) ligands are powerful catalysts for a range of asymmetric transformations, most notably the hydrogenation of challenging substrates. The generation of the active cationic iridium center is a critical step, often accomplished by halide abstraction from a neutral precursor. This application note provides a detailed guide to the synthesis of these valuable complexes, focusing on the use of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) as a highly effective halide abstracting agent. We will delve into the mechanistic rationale for this choice, present a robust, step-by-step protocol, and offer guidance on characterization and troubleshooting.
Introduction: The Power of Cationic Iridium-SIPHOX Catalysts
Iridium, a silvery-white transition metal of the platinum group, is a cornerstone of modern catalysis.[1] Its complexes are pivotal in fields like C-H bond activation and, crucially for pharmaceutical and fine chemical synthesis, asymmetric hydrogenation.[1] The efficacy of an iridium catalyst is profoundly influenced by the ligand sphere. Chiral P,N-ligands, such as SIPHOX, have emerged as a privileged class, capable of inducing high levels of stereocontrol in catalytic reactions.
The active form of these catalysts is typically a coordinatively unsaturated, cationic Ir(I) species. The generation of this cation from a stable, neutral precursor like [Ir(COD)(SIPHOX)Cl] (where COD = 1,5-cyclooctadiene) requires the removal of the chloride ligand. This is where the choice of a halide abstractor becomes paramount.
Why NaBArF? The Role of the Non-Coordinating Anion
The key to unlocking the full catalytic potential of the iridium center is to ensure that the counter-anion, generated after halide abstraction, does not coordinate back to the metal. Anions that bind to the iridium center can compete with the substrate, inhibiting or poisoning the catalytic cycle.
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF, sometimes abbreviated as NaBArF₂₄) is the reagent of choice for this purpose.[2] Its anion, [B(Ar^F)₄]⁻, possesses several ideal characteristics:
-
Steric Bulk: The four bulky 3,5-bis(trifluoromethyl)phenyl groups create a highly sterically hindered environment around the central boron atom, physically preventing coordination to the iridium center.
-
Electronic Delocalization: The negative charge is extensively delocalized over the entire large molecule, rendering it extremely non-nucleophilic.
-
High Solubility: The fluorinated nature of the BArF anion often enhances the solubility of the resulting cationic complex in common organic solvents used for catalysis.[3]
The use of NaBArF leads to the formation of a truly "naked" and highly electrophilic cationic iridium complex, maximizing its catalytic activity.[4][5] This contrasts with other abstracting agents like silver salts (e.g., AgBF₄, AgOTf), which can sometimes lead to complications from the resulting silver chloride precipitate or potential coordination of the triflate or tetrafluoroborate anions.
Mechanistic Overview & Synthetic Strategy
The synthesis is a straightforward, one-step salt metathesis reaction where the chloride ligand on the iridium precursor is abstracted by the sodium cation, leading to the precipitation of sodium chloride (NaCl). The highly soluble cationic iridium BArF salt remains in solution.
Overall Reaction: [Ir(COD)(SIPHOX)Cl] + NaBArF → [Ir(COD)(SIPHOX)]⁺[BArF]⁻ + NaCl(s)↓
The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃), in which the starting materials are soluble but the NaCl byproduct is poorly soluble, helping to drive the reaction to completion via Le Châtelier's principle.
Figure 1. General mechanism for the synthesis of cationic Ir-SIPHOX complexes.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative cationic complex, [Ir(COD)(SIPHOX)]⁺[BArF]⁻. The procedure assumes the neutral precursor, [Ir(COD)(SIPHOX)Cl], has been prepared beforehand.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| [Ir(COD)(SIPHOX)Cl] | Synthesis Grade | N/A | Must be pure and dry. |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) | ≥97% | Major Chemical Suppliers | Highly hygroscopic; store in a desiccator or glovebox.[6] |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Suppliers | Dry using a solvent purification system or by distillation over CaH₂. |
| Diethyl Ether (Et₂O) | Anhydrous | Major Chemical Suppliers | For precipitation/washing. |
| Celite® 545 | N/A | Major Chemical Suppliers | For filtration. |
| Argon or Nitrogen Gas | High Purity | N/A | For maintaining an inert atmosphere. |
| Schlenk Flasks/Glovebox | N/A | N/A | Essential for handling air- and moisture-sensitive reagents. |
Experimental Workflow Diagram
Sources
- 1. Iridium - Wikipedia [en.wikipedia.org]
- 2. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF(24)): Safe Preparation, Standardized Purification, and Analysis of Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Hydrogenation of Vinyl Boronates using (S)-DTB-Siphox Ir-Complexes
Executive Summary
Chiral alkyl boronates are high-value pharmacophores and versatile intermediates in modern drug discovery, serving as precursors for Suzuki-Miyaura couplings or as warheads in protease inhibitors (e.g., Bortezomib analogs). While Rhodium-catalyzed hydroboration is a common route, it often suffers from regioselectivity issues.
Direct asymmetric hydrogenation of vinyl boronates offers a superior alternative: it is 100% atom-economical and fixes stereocenters with high precision. This guide details the protocol for utilizing (S)-DTB-Siphox , a sterically demanding spiro-phosphite-oxazoline ligand, in Iridium-catalyzed hydrogenation. The rigid spirobiindane backbone and bulky di-tert-butyl (DTB) groups of this ligand create a highly defined chiral pocket, enabling enantiomeric excesses (ee) often exceeding 95% even for challenging trisubstituted substrates.
Ligand Profile & Mechanistic Rationale
The (S)-DTB-Siphox Advantage
The ligand (S)-DTB-Siphox belongs to the privileged class of chiral spiro N,P-ligands developed famously by the Zhou group.
-
Structural Rigidity: The 1,1'-spirobiindane backbone prevents catalyst deactivation via ligand flexibility, a common failure mode in flexible P-N ligands.
-
Electronic Modulation: The oxazoline (hard N-donor) and phosphite (soft P-donor) create an electronic asymmetry at the Iridium center (trans-effect), which directs the coordination of the substrate.
-
Steric Bulk (DTB): The 3,5-di-tert-butylphenyl groups on the phosphorus atom act as a "chiral wall," forcing the vinyl boronate to coordinate in a specific pro-chiral orientation to minimize steric clash.
The Catalytic Cycle
The reaction proceeds via an Ir(I)/Ir(III) inner-sphere mechanism. Unlike Rh-catalysis, the active species is a cationic Iridium complex. The counter-anion plays a critical role; non-coordinating anions like BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) are essential to maintain Lewis acidity and prevent anion inhibition.
Figure 1: The Ir(I)/Ir(III) catalytic cycle. The migratory insertion step is where the rigid chiral pocket of (S)-DTB-Siphox imposes stereocontrol.
Experimental Protocol
Materials & Reagents[1][2]
-
Pre-catalyst:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -
Ligand: (S)-DTB-Siphox (CAS: 1040274-10-9 or similar analog).[1]
-
Additive: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[2] Crucial for activity.
-
Solvent: Anhydrous Dichloromethane (DCM). Avoid THF or coordinating solvents which compete with the substrate.
-
Substrate: Vinyl pinacol boronate (e.g., 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Catalyst Preparation (In-Situ)
Note: While isolated complexes can be used, in-situ preparation is robust and time-efficient.
-
Glovebox Entry: In a nitrogen-filled glovebox, weigh
(1.0 equiv of Ir) and (S)-DTB-Siphox (1.1 equiv) into a dry vial. -
Solvation: Add anhydrous DCM to achieve a concentration of ~0.01 M. Stir at room temperature for 10-15 minutes. The solution should turn from orange to a deep red/orange, indicating coordination.
-
Anion Exchange: Add NaBArF (1.2 equiv relative to Ir). Stir for an additional 30 minutes. The solution typically lightens or changes hue slightly as the chloride is precipitated (as NaCl) and the cationic species forms.
-
Filtration (Optional but Recommended): Filter the catalyst solution through a 0.2 µm PTFE syringe filter to remove NaCl and unreacted solids.
Hydrogenation Procedure
Figure 2: Step-by-step workflow for the asymmetric hydrogenation process.
-
Loading: Place the vinyl boronate substrate (0.5 mmol) into a glass liner equipped with a magnetic stir bar.
-
Catalyst Addition: Add the prepared catalyst solution (1 mol% Ir loading is standard; 0.5 mol% for highly active substrates). Dilute with DCM to reach a total reaction concentration of 0.2 M - 0.5 M.
-
Pressurization: Place the liner into a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas (10 bar) three times to remove N₂.
-
Pressurize to 50 bar (approx. 725 psi) . Note: Vinyl boronates are sterically bulky; higher pressure often ensures full conversion.
-
-
Reaction: Stir at Room Temperature (25°C) for 12–24 hours.
-
Workup: Carefully vent the hydrogen gas (fume hood!). Concentrate the reaction mixture under reduced pressure.
-
Purification: The residue is usually pure enough for NMR analysis. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Note: Pinacol boronates are stable on silica.
Data Analysis & Troubleshooting
Expected Performance Metrics
The following table summarizes typical results for
| Parameter | Standard Condition | Optimization Range | Impact |
| Solvent | DCM | DCM, DCE, Toluene | DCM yields highest reactivity for cationic Ir. |
| Pressure | 50 bar | 10 - 80 bar | Lower pressure may stall conversion; ee is pressure-independent. |
| Loading | 1 mol% | 0.1 - 2 mol% | Increase loading for tetrasubstituted olefins. |
| Conversion | >99% | -- | Check by ¹H NMR (disappearance of vinylic protons). |
| Enantioselectivity | 90-98% ee | -- | Determined by Chiral HPLC (e.g., Chiralcel OJ-H). |
Troubleshooting Guide
-
Problem: Low Conversion (<50%)
-
Cause 1: Catalyst poisoning by O₂ or H₂O. Ensure all solvents are anhydrous and degassed.
-
Cause 2:[3] Substrate purity.[4][5][6] Vinyl boronates synthesized via Grignard reagents may contain trace Mg salts. Filter substrate through a short silica plug before use.
-
Solution: Increase catalyst loading to 2 mol% or increase pressure to 80 bar.
-
-
Problem: Low Enantioselectivity (<80% ee)
-
Cause: Ligand mismatch or temperature too high.
-
Solution: Lower reaction temperature to 0°C. While rate decreases, the conformational rigidity of the (S)-DTB-Siphox pocket improves, often boosting ee.
-
-
Problem: Defluorination of BArF
-
Observation: Fluorine signals in NMR.
-
Cause: Highly basic impurities. Ensure the substrate is neutral.
-
References
- Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts. Wiley-VCH. (Detailed review of Spiro ligands including Siphox).
-
Morgan, J. B., & Morken, J. P. (2004). Catalytic Enantioselective Hydrogenation of Vinyl Bis(boronates). Journal of the American Chemical Society, 126(47), 15338–15339. Link
-
Verdaguer, X., & Riera, A. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins.[7] ACS Catalysis, 13, 3328–3338. (Comparative study on Ir-N,P ligands for vinyl boronates). Link
-
Zhu, S.-F., & Zhou, Q.-L. (2011). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 44(12), 1324–1332. (Mechanistic insights on Ir-Siphox systems). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed enantioselective hydrogenation of vinyl boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Enantioselective synthesis of Silodosin intermediates
Title: Enantioselective Synthesis of Silodosin Intermediates: Industrial Protocols & Chiral Control Strategies
Executive Summary
Silodosin (Rapaflo®) is a highly selective
This Application Note provides a rigorous technical guide for the enantioselective synthesis of key Silodosin intermediates. Unlike standard reviews, this document focuses on the Critical Process Parameters (CPPs) required to achieve
Retrosynthetic Analysis & Strategy
The synthesis of Silodosin is most efficiently approached via a convergent route, disconnecting the molecule into two primary fragments: the Indoline Core (Fragment A) and the Fluorinated Side Chain (Fragment B) .
Strategic Disconnection: The chiral center is generated at the C5-position of the indoline ring. The most robust industrial strategy involves synthesizing a racemic amine intermediate and resolving it via diastereomeric salt formation prior to the final coupling.
Figure 1: Retrosynthetic strategy highlighting the critical resolution step.
Critical Process Parameters (CPP) Assessment
Before executing the protocols, the following parameters must be controlled to ensure "Right First Time" synthesis:
| Parameter | Specification | Causality / Impact |
| Resolution Solvent | Acetone/Water (1:1 to 1:[2]2) | Critical: Determines the solubility differential between |
| Cooling Rate | Rapid cooling traps the eutomer (unwanted isomer) in the crystal lattice, lowering chiral purity. | |
| Reductive Amination pH | pH > 6 leads to imine hydrolysis; pH < 4 promotes reduction of the aldehyde/ketone over the imine. | |
| Water Content (KF) | Excess water consumes the hydride reducing agent and competes with imine formation. |
Detailed Experimental Protocols
Protocol A: Synthesis of the Fluorinated Side Chain (Fragment B)
Target: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate.[3] Significance: This fragment introduces the fluorinated moiety essential for receptor binding.
Reagents:
-
Catechol (1.0 eq)
-
2,2,2-Trifluoroethyl methanesulfonate (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Ethylene carbonate (1.2 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
Step-by-Step Workflow:
-
O-Alkylation 1: Charge DMF and
into the reactor. Add Catechol and heat to . -
Addition: Dropwise add 2,2,2-trifluoroethyl methanesulfonate over 2 hours. Note: Exothermic reaction. Maintain
to prevent di-alkylation. -
Workup: Cool to RT, dilute with water, and extract with Toluene. Wash with dilute NaOH to remove unreacted catechol.
-
Hydroxyethylation: To the organic layer, add Ethylene Carbonate and catalytic KI. Heat to
until decarboxylation ceases. -
Activation: Cool the resulting alcohol intermediate to
. Add TEA (1.5 eq) followed by MsCl dropwise. -
Isolation: Quench with water. Crystallize from Isopropyl Alcohol (IPA).
Quality Check: HPLC purity should be
Protocol B: Optical Resolution of the Indoline Amine (The Enantioselective Step)
Target: 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (as L-Tartrate salt). Mechanism: Diastereomeric Salt Formation.[2]
Reagents:
-
Racemic Indoline Amine Precursor (100 g, ~275 mmol)
-
L-(+)-Tartaric Acid (41.3 g, 275 mmol)
-
Solvent: Acetone/Water (500 mL, 1:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Dissolve the racemic amine free base in Acetone (250 mL) at
. -
Acid Preparation: Dissolve L-Tartaric acid in Water (250 mL) at
. -
Salt Formation: Slowly add the acid solution to the amine solution over 30 minutes, maintaining
. Observation: The solution should remain clear initially. -
Seeding (Optional but Recommended): If available, add 0.1% seed crystals of the pure
-tartrate salt at . -
Controlled Crystallization:
-
Cool to
over 1 hour. -
Hold at
for 2 hours (Nucleation phase). -
Cool to
over 2 hours. -
Cool to
and hold for 4 hours.
-
-
Filtration: Filter the solid. The filter cake contains the desired
-amine-L-tartrate. The filtrate contains the -isomer. -
Recrystallization (Polishing): Dissolve the wet cake in Acetone/Water (1:1.5) at reflux (
) and repeat the cooling cycle.
Validation:
-
Chiral HPLC: Enantiomeric Excess (ee) must be
.[2][4] -
Yield: Typical yield is 35-40% (theoretical max is 50%).
Protocol C: Convergent Reductive Amination
Target: Crude Silodosin Precursor.
Reagents:
-
Resolved Amine (Free based from Protocol B) (1.0 eq)[5]
-
Side Chain Aldehyde (derived from Frag B via oxidation or displacement) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Workflow:
-
Free Basing: Treat the Tartrate salt from Protocol B with 10%
(aq) and extract into DCM. Dry over . -
Imine Formation: Add the Side Chain aldehyde to the amine solution. Stir at
for 2 hours. Monitor: Check by TLC/HPLC for disappearance of amine. -
Reduction: Cool to
. Add STAB in portions. Caution: Hydrogen gas evolution. -
Quench: Add saturated
. Separate phases. -
Purification: The crude product often contains a dimer impurity. Purify via crystallization from Ethyl Acetate/Heptane.
Analytical Controls & Impurity Management
The following diagram illustrates the fate of key impurities during the process.
Figure 2: Impurity Fate Mapping. Note that des-fluoro impurities must be controlled at the starting material stage as they are difficult to remove downstream.
Analytical Method (Chiral HPLC):
-
Column: Chiralpak AD-H or IC (Amylose based).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 270 nm.
-
Acceptance Criteria:
-Isomer , -Isomer .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Chiral Purity (<95% ee) | Cooling too fast during resolution. | Re-heat to dissolution and reduce cooling rate to |
| Low Yield in Resolution | Salt solubility too high in solvent mix. | Increase the ratio of Acetone (anti-solvent) or cool to |
| High Dimer Impurity | Excess aldehyde or high temperature during coupling. | Add the reducing agent (STAB) simultaneously with the aldehyde (reductive alkylation) rather than sequential addition. |
| Oiling out during Crystallization | Impurity profile too high. | Use a "seed bed" technique: add seeds to the solvent before adding the crude oil. |
References
-
Hiebl, J., et al. (2011). "Process for the preparation of Silodosin." World Intellectual Property Organization, WO 2011/030356. Link
-
Luo, X. C., et al. (2008).[6] "A novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine." Chinese Chemical Letters, 19(1), 17-19. Link
-
Rajan, S., et al. (2012).[2][7] "Process for preparation of indoline derivatives and their pharmaceutical compositions." European Patent Office, EP 2 768 806 B1. Link
-
Wilsily, A., et al. (2020).[1] "Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling." Journal of Organic Chemistry, 85(1), 234-245. Link
-
ICH Expert Working Group. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. Link
Sources
- 1. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Silodosin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20160176818A1 - Method For Preparing Silodosin - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. Silodosin synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Preventing catalyst deactivation in Ir-SIPHOX hydrogenations
Welcome to the Ir-SIPHOX Technical Support Hub
As Senior Application Scientists specializing in asymmetric hydrogenation, we understand that Ir-SIPHOX (Iridium-Spiro-Phosphino-Oxazoline) catalysts are powerful tools for synthesizing chiral amines and heterocycles. However, they are kinetically sensitive. A reaction stalling at 40% conversion is rarely a random event; it is usually a symptom of specific deactivation pathways.
This guide moves beyond basic "tips and tricks" to explain the causality of deactivation and provides self-validating protocols to ensure your catalytic system remains active.
Module 1: Diagnosing "Dead" Catalysts
Q: My reaction started fast but stopped completely at ~50% conversion. Adding more catalyst didn't help. What happened?
A: You have likely encountered the "Trimer Sink."
This is the most common failure mode for Iridium-P,N complex hydrogenations. The active species is a monomeric Ir-dihydride. However, under conditions of low hydrogen availability or high catalyst concentration, the active monomers aggregate into thermodynamically stable, catalytically inactive hydride-bridged trimers (typically
The Mechanism of Failure: Once this trimer forms, it acts as a thermodynamic sink. It effectively removes iridium from the catalytic cycle irreversibly under standard conditions. Adding more catalyst often fails because the existing trimers can catalyze the aggregation of the new monomeric species.
Visualization: The Deactivation Pathway
The following diagram illustrates the competition between the productive hydrogenation cycle and the irreversible deactivation pathway.
Figure 1: The "Trimer Sink" pathway. High hydrogen pressure favors the green loop (Productive Cycle), while low pressure or high concentration favors the red path (Deactivation).
Module 2: The Anion Criticality (BArF vs. PF6)
Q: I am using the PF6 salt of the catalyst. Is that a problem?
A: Yes. For difficult substrates, the counter-anion is the single most critical variable.
While hexafluorophosphate (
The BArF Solution: You must use the BArF anion (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[1][2][3] BArF is a bulky, non-coordinating anion. It acts as a "grease," keeping the cationic iridium center naked and accessible for H2 and substrate coordination.
Data Comparison: Anion Effects on Turnover Frequency (TOF)
| Anion Type | Relative Rate (TOF) | Moisture Sensitivity | Risk of Deactivation |
| BArF⁻ | 100 (Benchmark) | Low | Low |
| >100 | Very Low | Very Low | |
| ~10-30 | High | High | |
| < 5 | Very High | Critical | |
| ~0 (Inhibits) | N/A | Total Inhibition |
Data derived from kinetic studies on Ir-P,N complexes (e.g., Pfaltz et al., 2004).
Module 3: Troubleshooting & Protocols
Q: How do I ensure my catalyst is active before I waste valuable substrate?
A: Use the "Color Diagnostic" and Strict Anion Exchange.
Active Ir-SIPHOX complexes typically exhibit specific color changes upon activation with hydrogen. A solution that remains pale or turns dark brown/black (colloidal Ir) often indicates failure. The active species is usually a deep orange or red, depending on the specific ligand substitution.
Protocol: Robust Catalyst Preparation (In-Situ)
Do not rely on commercial shelf-stability for critical screens. Generate the BArF salt in situ for maximum activity.
-
Precursor Mixing: In a glovebox, mix
(0.5 eq) and Chiral SIPHOX Ligand (1.1 eq) in dry DCM. Stir at RT for 30 mins. -
Anion Exchange (CRITICAL): Add NaBArF (1.2 eq relative to Ir). Stir for 1 hour.
-
Why? This removes the chloride (which poisons the catalyst) as insoluble NaCl.
-
-
Filtration: Filter the mixture through a 0.2
PTFE syringe filter under inert atmosphere.-
Why? You must remove every trace of solid NaCl and unreacted NaBArF. Chloride ions are potent catalyst poisons.
-
-
Activation: Add substrate and pressurize immediately.
Q: Can I hydrogenate substrates with free amines?
A: Proceed with extreme caution. Basic nitrogens can coordinate to the Iridium, competing with the olefin/imine binding site.
-
Solution: Pre-treat the substrate with 1.0 equivalent of HBF4 or HCl to protonate the amine, or protect it as a Boc/Cbz group. If you must run the free amine, increase H2 pressure to >50 bar to outcompete the amine binding.
Module 4: Decision Tree for Low Conversion
Use this logic flow to troubleshoot experiments that stall.
Figure 2: Troubleshooting logic for stalled hydrogenation reactions.
References
-
Mechanistic Foundation (Trimer Formation): Smidt, S. P., Zimmermann, N., Studer, M., & Pfaltz, A. (2004).[3] Enantioselective Hydrogenation of Alkenes with Iridium-PHOX Catalysts: A Kinetic Study of Anion Effects. Chemistry – A European Journal.[3]
-
SIPHOX Ligand Development: Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006). Well-Defined Iridium Catalysts with Spiro Phosphino-Oxazoline Ligands. Journal of the American Chemical Society.[2]
-
Anion Effects & Catalyst Stability: Vázquez-Serrano, L. D., Owens, B. T., & Buriak, J. M. (2006). The search for new hydrogenation catalyst motifs based on N-heterocyclic carbene ligands. Inorganica Chimica Acta.
-
General Deactivation in Iridium Catalysis: Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews.
Sources
Technical Support Center: Optimizing Hydrogen Pressure for SIPHOX Catalyzed Reactions
Introduction: The Pressure-Selectivity Paradox
Welcome to the technical support hub for SIPHOX (Spiro-Phosphino-Oxazoline) ligand applications. If you are reading this, you are likely utilizing cationic Iridium-SIPHOX complexes for the asymmetric hydrogenation of imines, ketones, or heteroaromatics.[1]
The most common misconception we encounter is that hydrogen pressure (
This guide provides a self-validating framework to optimize pressure without compromising safety or efficiency.
Module 1: The Basics (FAQ)
Q1: Does increasing pressure improve enantioselectivity?
Short Answer: Generally, no.
Technical Explanation: Unlike Rhodium-diphosphine systems where pressure can alter the competing pathways of the catalytic cycle, Ir-SIPHOX catalysts are kinetically robust. The enantiodetermining step is typically the hydride transfer to the coordinated substrate, which occurs within a rigid chiral pocket. Research by the Zhou group has demonstrated that for acyclic
-
Actionable Insight: If your
is low, do not adjust pressure. Look at solvent effects (e.g., switching to TFE) or substrate purity.
Q2: Why does my reaction stall at 50% conversion despite high pressure?
Short Answer: You are likely facing mass transfer limitations or catalyst poisoning, not a pressure equilibrium issue.
Technical Explanation: Ir-SIPHOX catalysts are highly active.[2][3] A stall suggests the rate of
-
Actionable Insight: Perform the "Stirring Rate Test" (see Module 2).
Q3: What is the "Safe Zone" for SIPHOX pressure?
Recommendation:
-
Standard Screening: 5–10 bar (70–145 psi).
-
Difficult Substrates (Tetrasubstituted olefins): 50–80 bar.
-
Lab Scale (Balloons): 1 bar is sufficient for highly reactive imines but requires longer reaction times.
Module 2: Troubleshooting & Optimization Protocols
Protocol A: The Isobaric Kinetics Validation
Use this protocol if you observe inconsistent conversion rates.
Objective: Determine if your reaction is kinetically limited by hydrogen pressure or mass transfer.
| Step | Action | Technical Rationale |
| 1 | Prepare Two Parallel Vials | Control variables to isolate pressure effects. |
| 2 | Vial A (Low P): Charge with 5 bar | Baseline kinetic measurement.[4] |
| 3 | Vial B (High P): Charge with 50 bar | Test for positive order kinetics. |
| 4 | Run for 1 Hour Only | Critical: Do not run to completion. You need to measure initial rates. |
| 5 | Analyze Conversion | Compare TOF (Turnover Frequency). |
Data Interpretation:
-
Result 1 (Vial B >> Vial A): Reaction is positive order in
. Solution: Operate at higher pressure (20-50 bar) to maximize throughput. -
Result 2 (Vial B ≈ Vial A): Reaction is zero order in
. Solution: Pressure is not the bottleneck. Increase catalyst loading or temperature. -
Result 3 (Vial B < Vial A): Substrate inhibition or catalyst deactivation at high pressure. Solution: Lower pressure to 5-10 bar.
Protocol B: The "Leaky Lock" Diagnostic (Low ee)
Use this when pressure changes seem to inexplicably drop your ee.
Theory: While Ir-SIPHOX is robust, extremely low pressures (<1 bar) can slow the hydrogenation enough that a non-catalyzed background reaction (racemic reduction) becomes competitive, effectively "diluting" your chiral product.
Diagnostic Steps:
-
Run the reaction with No Catalyst at your target pressure/temp.
-
If you observe >5% conversion after 24h, your background reaction is too fast.
-
Fix: Increase catalyst loading to outcompete the background reaction, or lower the temperature.
Module 3: Visualizing the Mechanism & Logic
Figure 1: The Ir-SIPHOX Catalytic Cycle & Pressure Points
This diagram illustrates where Hydrogen enters the cycle and where pressure exerts its influence.
Caption: The Ir-SIPHOX catalytic cycle. Note that H2 pressure primarily drives the regeneration of the active dihydride species and catalyst activation, rather than the enantio-determining insertion step.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve experimental failures.
Caption: Logical workflow for diagnosing SIPHOX reaction failures. Note that low ee rarely leads to a pressure adjustment recommendation.
Module 4: Quantitative Reference Data
Table 1: Pressure Impact on Kinetics vs. Selectivity
Simulated representative data based on Zhou Group findings for
| Pressure (bar) | Time to 100% Conv. (h) | Enantioselectivity (% ee) | Catalyst Stability |
| 1 (Balloon) | 24 | 96.5 | High |
| 5 | 6 | 96.8 | High |
| 20 | 1.5 | 96.7 | High |
| 80 | 0.5 | 95.9 | Moderate (Risk of leaching) |
Key Takeaway: Increasing pressure from 1 to 20 bar drastically improves time-efficiency with negligible impact on ee.
References
-
Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006). Well-Defined Chiral Spiro Iridium/Phosphine-Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Imines at Ambient Pressure.[2][3][5] Journal of the American Chemical Society.[3]
-
Xie, J.-B., Zhu, S.-F., & Zhou, Q.-L. (2021).
-
Shang, G., Li, W., & Zhang, X. (2019). Transition Metal-Catalyzed Asymmetric Hydrogenation.
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
Technical Support Center: Optimizing SIPHOX-Ir Catalysis via Counterion Engineering
Topic: Effect of Counterions (
Executive Summary: The "Naked" Cation Hypothesis
Welcome to the Technical Support Center. If you are utilizing SIPHOX (Spiro-Iridium-Phosphine-Oxazoline) or related spiro-ligand complexes for asymmetric hydrogenation, the choice of counterion is not merely a salt preference—it is a catalytic switch.
The Core Conflict:
- (Hexafluorophosphate): Historically common but often forms "tight ion pairs" with the cationic iridium center. This blocks the vacant coordination site required for substrate binding (olefin/ketone), leading to lower Turnover Frequencies (TOF) and potential deactivation.
- (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): A bulky, non-coordinating anion. Its massive steric hindrance prevents close approach to the metal center, creating a "naked" or "solvent-separated" cation. This significantly accelerates oxidative addition and migratory insertion steps.
Key Takeaway: If your SIPHOX-Ir catalyzed reaction is sluggish, stalls at <50% conversion, or suffers from solubility issues in non-polar solvents, switching from
Comparative Data: Anion Impact on Performance
The following table summarizes the operational differences between the two counterions in standard SIPHOX-Ir hydrogenation workflows.
| Feature | Impact on Protocol | ||
| Ion Pairing | Tight (Contact Ion Pair) | Loose (Solvent Separated) | |
| Solubility | Polar (DCM, MeOH, THF) | Non-Polar (Toluene, Et₂O, DCM) | |
| Moisture Sensitivity | High (Deactivates easily) | Moderate to Low (Robust) | |
| Reaction Order | ~1 (Alkene dependent) | ~0 (Substrate independent) | |
| Deactivation | Forms inactive hydride trimers | Stabilizes monomeric species | Higher TON with |
Mechanistic Visualization
The diagram below illustrates the "Cationic Cage" effect.
Figure 1: The "Cationic Cage" Effect.
Troubleshooting Guides (Q&A)
Module A: Activity & Conversion Issues
Q: My reaction with SIPHOX-Ir-
-
Diagnosis:
allows the iridium centers to aggregate into inactive hydride clusters (often [Ir H ] species) as the substrate concentration drops. -
Solution: Switch to the BArF salt.[2] The bulky BArF anion spatially isolates the cationic iridium centers, preventing cluster formation and allowing the reaction to proceed to full conversion even at low substrate concentrations [1].
Q: I am hydrogenating a sterically hindered olefin and the rate is negligible with the
-
Solution: Use SIPHOX-Ir-BArF . The anion is "non-coordinating," meaning it sits in the second coordination sphere. This reduces the steric crowding at the metal center, allowing bulky substrates to bind and undergo migratory insertion [2].
Module B: Solubility & Solvent Compatibility
Q: I need to run my reaction in Toluene to maximize enantioselectivity, but the SIPHOX-Ir-
-
Solution:Anion Exchange. Perform an exchange to the BArF salt (see Protocol below). SIPHOX-Ir-BArF complexes are highly lipophilic and will dissolve readily in Toluene, Benzene, and even Ether, allowing you to access the solvent scope required for high
[3].
Q: Can I use 2-MeTHF as a greener solvent?
A: Yes, but only efficiently with the BArF counterion.
Standard Operating Protocol: Anion Exchange[2]
If you have the Chloride dimer
Objective: Synthesize
Materials:
-
Precursor:
or + Ligand. -
Reagent:
(Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). -
Solvent: DCM (Dichloromethane) and Water (degassed).
Workflow:
-
Dissolution: Dissolve the Iridium precursor (1.0 equiv) in DCM (approx. 0.05 M). The solution should be deep red/orange.
-
Exchange: Add
(1.2 equiv).-
Note: If starting from the Chloride, you can do this in a biphasic mixture (DCM/Water). The
will stay in the water; the lipophilic BArF complex will migrate to the DCM.
-
-
Mixing: Stir vigorously for 30–60 minutes at Room Temperature.
-
Separation:
-
If biphasic: Separate the organic layer. Wash with water (
) to remove NaCl/excess salts. -
If monophasic (DCM only): Filter the solution through a pad of Celite to remove precipitated inorganic salts (
or ).
-
-
Isolation: Dry the organic layer over
, filter, and concentrate. -
Validation (The "Color Test"):
-
Pass: The resulting solid should be a fluffy orange/red powder that is soluble in pure ether .
-
Fail: If the solid is insoluble in ether, the exchange was incomplete. Repeat the wash steps.
-
Diagnostic Workflow: Decision Tree
Use this flowchart to determine if the counterion is the root cause of your experimental failure.
Figure 2: Diagnostic Decision Tree for SIPHOX-Ir Catalysis.
References
-
Pfaltz, A. et al. (2004).[1] Enantioselective Hydrogenation of Alkenes with Iridium-PHOX Catalysts: A Kinetic Study of Anion Effects. Chemistry – A European Journal.[1]
-
Key Finding: Establishes the kinetic order differences between BArF (order -0.2) and PF6 (order 1) and the deactivation pathways.[3]
-
-
Kerr, W. J. et al. (2014). Anion effects to deliver enhanced iridium catalysts for hydrogen isotope exchange processes.[1] Organic & Biomolecular Chemistry.[1][4] [1]
- Key Finding: Demonstrates the superior solvent scope (2-MeTHF, Toluene) enabled by BArF counterions compared to PF6.
-
Macchioni, A. (2005).[1] Ion Pairing in Transition-Metal Organometallic Chemistry. Chemical Reviews.[1]
- Key Finding: The authoritative review on how "non-coordinating" anions like BArF affect the structure and reactivity of c
-
Zhou, Q.-L. et al. (2014). Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters.[5] Organic Chemistry Frontiers.[5]
- Key Finding: Details the use of Spiro-Ir complexes (SIPHOX class)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Enantioselective hydrogenation of alkenes with iridium-PHOX catalysts: a kinetic study of anion effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enantioselectivity with (S)-Dtb-siphox
Welcome to the technical support center for troubleshooting asymmetric reactions catalyzed by the (S)-Dtb-siphox ligand. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low enantioselectivity in their experiments. The following information is curated from leading scientific literature and our in-house expertise to provide you with a systematic and logical approach to optimizing your stereoselective transformations.
Introduction to (S)-Dtb-siphox and Asymmetric Catalysis
(S)-Dtb-siphox, a member of the Spirocyclic Phosphine-Oxazoline (SIPHOX) ligand family, is a privileged chiral ligand widely employed in asymmetric catalysis. Its rigid spirobiindane backbone and bulky di-tert-butylphenyl phosphine moiety create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in a variety of reactions, most notably palladium-catalyzed asymmetric allylic alkylation (AAA). However, achieving optimal results requires careful attention to several experimental parameters. Low enantiomeric excess (ee) is a common challenge that can often be resolved through systematic troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to guide you through a logical troubleshooting process, starting with the most common and easily addressable issues.
Q1: My palladium-catalyzed asymmetric allylic alkylation with (S)-Dtb-siphox is giving low enantioselectivity. Where should I start my investigation?
Low enantioselectivity can stem from a variety of factors. It is often most effective to start by verifying the integrity of your reagents and the basic reaction setup before moving on to more complex parameter optimization.
Initial Checks Workflow
Caption: A flowchart for the initial troubleshooting steps.
-
A. Verify Ligand Purity and Integrity:
-
Rationale: (S)-Dtb-siphox is a phosphine-based ligand and is susceptible to oxidation to the corresponding phosphine oxide. The presence of the phosphine oxide or other impurities can be detrimental to catalysis, leading to the formation of a less selective or inactive catalyst.
-
Action:
-
Check the ligand's appearance; it should be a white to off-white solid. Discoloration may indicate degradation.
-
Confirm the purity by ³¹P NMR spectroscopy. The spectrum should show a single major peak at approximately -15 ppm (in CDCl₃). The presence of a peak around +30 ppm is indicative of the phosphine oxide.
-
If the ligand is impure, it should be repurified, typically by column chromatography on silica gel under an inert atmosphere.
-
-
-
B. Check Palladium Precursor Quality:
-
Rationale: The quality of the palladium source is crucial. Decomposed or impure palladium precursors can lead to the formation of palladium black or other inactive species, resulting in poor catalytic activity and selectivity.
-
Action:
-
Use a reliable source for your palladium precursor (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃).
-
Visually inspect the precursor. For instance, [Pd(allyl)Cl]₂ should be a pale yellow solid.
-
If in doubt, use a freshly purchased or purified batch of the palladium precursor.
-
-
-
C. Ensure Anhydrous and Inert Conditions:
-
Rationale: Many palladium-catalyzed reactions are sensitive to oxygen and moisture.[1] Oxygen can oxidize the Pd(0) active species and the phosphine ligand, while water can interfere with the reaction mechanism.
-
Action:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Use freshly distilled and degassed solvents.
-
Employ standard Schlenk line or glovebox techniques to set up the reaction under an inert atmosphere.
-
-
-
D. Confirm Substrate Purity:
-
Rationale: Impurities in the substrate can sometimes inhibit or poison the catalyst, leading to low conversion and/or enantioselectivity.
-
Action:
-
Purify the substrate by an appropriate method (e.g., distillation, recrystallization, or column chromatography) before use.
-
Confirm the purity by ¹H NMR and/or GC-MS.
-
-
-
E. Re-evaluate Analytical Method for Enantiomeric Excess (ee) Determination:
-
Rationale: It is essential to ensure that the analytical method used to determine the ee is accurate and reliable.
-
Action:
-
Verify that your chiral HPLC or GC method provides baseline separation of the enantiomers.
-
Run a racemic sample to confirm the elution order and resolution.
-
Ensure that there are no co-eluting impurities that could interfere with the integration of the peaks.
-
-
Q2: I've checked all the initial points, but my enantioselectivity is still low. What are the next parameters I should investigate?
Once you have ruled out issues with reagent purity and basic setup, the next step is to systematically optimize the reaction conditions. The key parameters to investigate are the solvent, temperature, and the palladium-to-ligand ratio.
Reaction Parameter Optimization Workflow
Caption: A workflow for optimizing reaction parameters.
-
A. Solvent Effects:
-
Rationale: The solvent can have a profound impact on the enantioselectivity of a reaction by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.
-
Action: Screen a range of solvents with varying polarities and coordinating abilities. For palladium-catalyzed AAA with SIPHOX ligands, common solvents to screen include:
-
Apolar aprotic: Toluene, Hexane, Dioxane
-
Polar aprotic: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)
-
Table 1: Example of Solvent Screening Data for a Hypothetical Asymmetric Allylic Alkylation
Entry Solvent Temperature (°C) Yield (%) ee (%) 1 Toluene 25 95 85 2 THF 25 98 75 3 DCM 25 90 92 | 4 | Hexane | 25 | 85 | 88 |
-
-
B. Temperature Optimization:
-
Rationale: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the enantiomeric products is magnified at lower temperatures.
-
Action: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) to determine the optimal balance between reaction rate and enantioselectivity.
-
-
C. Palladium-to-Ligand Ratio:
-
Rationale: The ratio of the palladium precursor to the chiral ligand can influence the nature of the active catalytic species. An inappropriate ratio may lead to the formation of less selective catalysts.
-
Action: While a 1:1 or 1:1.1 ratio of Pd:Ligand is common, it can be beneficial to screen ratios such as 1:1.2 or even 1:2. An excess of the ligand can sometimes suppress the formation of less selective species.
-
-
D. Influence of Additives:
-
Rationale: Additives can play a crucial role in asymmetric catalysis by acting as co-catalysts, scavengers, or by influencing the aggregation state of reagents.[2]
-
Action: Depending on the specific reaction, the addition of salts (e.g., LiCl, NaBr) or other additives may be beneficial. A careful review of the literature for similar reactions can provide guidance on appropriate additives to screen.
-
Q3: Could the structure of my substrate be the issue?
Yes, the structure of both the allylic electrophile and the nucleophile can significantly impact enantioselectivity.
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the allylic substrate and the nucleophile can influence how they interact with the chiral pocket of the catalyst. For bulky ligands like (S)-Dtb-siphox, a good steric match between the substrate and the ligand is essential for high enantioselectivity.
-
Substrate Scope: It is important to recognize that a catalytic system that is highly enantioselective for one substrate may not be for another. If you are working with a new substrate, it is likely that some optimization of the reaction conditions will be necessary.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol is a general starting point and should be optimized for specific substrates.
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%) and (S)-Dtb-siphox (2.2 mol%) in the desired degassed solvent (e.g., DCM, 0.1 M).
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.2 equiv) in the degassed solvent.
-
Add the base (e.g., NaH, LHMDS, 1.3 equiv) portion-wise at the appropriate temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for 15-30 minutes.
-
-
Catalysis:
-
Transfer the pre-formed catalyst solution to the reaction mixture via a cannula.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess (ee) Determination
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for the class of compound you are analyzing. For allylic alkylation products, polysaccharide-based columns (e.g., Chiralpak AD-H, AS-H, IC) are often a good starting point.[3]
-
Mobile Phase Screening:
-
Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).
-
If no separation is observed, systematically vary the ratio of the alcohols and try different alcohol modifiers (e.g., ethanol).
-
-
Optimization:
-
Once a separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
-
Lower flow rates and temperatures often improve resolution.
-
-
Validation:
-
Inject a racemic standard to confirm the baseline separation of the two enantiomers.
-
Determine the elution order if a pure enantiomer is available.
-
References
-
Tissot, M., & Guénée, L. (2024). Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide. Chemical Society Reviews. [Link]
-
Bruno, N. C., Tcyrulnikov, S., & Kozlowski, M. C. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry, 80(12), 6263–6281. [Link]
-
García, M. A., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta, 620(1-2), 114-121. [Link]
Sources
Technical Support Center: Optimization of SIPHOX-Ir Mediated Catalysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Conversion & Enantioselectivity in Iridium-SIPHOX Asymmetric Hydrogenation
Introduction: Beyond the Standard Protocol
Welcome to the advanced support module for SIPHOX (Spiro-Phosphino-Oxazoline) ligand systems. You are likely here because your asymmetric hydrogenation (AH) of imines or functionalized olefins has stalled, or your enantiomeric excess (ee) is drifting.
SIPHOX ligands, pioneered by Q.L. Zhou and colleagues, represent a "privileged" scaffold—rigid spirobiindane backbones that prevent the catalyst deactivation pathways common in flexible P-N ligands. However, the Iridium-SIPHOX catalytic cycle is sensitive. It relies on a delicate balance between catalyst activation (COD removal) and substrate coordination .
This guide treats your reaction not as a recipe, but as a kinetic system to be debugged.
Module 1: Pre-Reaction Diagnostics (The "Dead on Arrival" Check)
Before tweaking pressure or temperature, you must verify the active species generation. The most common cause of 0% or <10% conversion is failed anion exchange .
FAQ 1: Why is my reaction mixture remaining dark red/orange with no hydrogen uptake?
Diagnosis: Incomplete Catalyst Activation.
The precursor
The Fix:
-
Check your Anion Source: Are you using
(Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)? Standard or anions often bind too tightly for bulky SIPHOX systems, strangling the reaction. -
The "Induction" Protocol: Do not add substrate immediately. Stir the
+ Ligand + in DCM for 15-30 minutes under Argon before introducing or substrate. -
Visual Cue: The solution should shift from the precursor color to a distinct (often lighter or yellow-shifted) active species color upon hydrogenation.
FAQ 2: My substrate has a pyridine/amine moiety. Is it poisoning the catalyst?
Diagnosis: Substrate Inhibition.
Basic nitrogens in the substrate can bind irreversibly to the Ir center, displacing the labile ligands required for
The Fix:
-
Acid Additives: Add 1.0 equivalent of mild acid (e.g., acetic acid or stoichiometric HCl) to protonate the basic nitrogen before adding the catalyst. This turns the poison into a non-coordinating ammonium salt.
Module 2: Kinetic Stalling & Conversion Optimization
Troubleshooting Flowchart: The Decision Tree
Use this logic flow to diagnose stalled reactions.
Caption: Diagnostic logic for identifying the root cause of catalytic failure in Ir-SIPHOX systems.
Module 3: The Critical Variables (Data & Causality)
Solvent Selection: The Polarity Trap
Many users default to Methanol (MeOH) because it dissolves the substrate. This is often a mistake with SIPHOX.
-
Causality: Protic solvents can compete with the weak Ir-substrate interaction. Furthermore, SIPHOX ligands create a hydrophobic pocket. Mismatched solvent polarity destabilizes the transition state.
-
Recommendation: Use Dichloromethane (DCM) or Toluene .
Comparative Solvent Performance (Imine Hydrogenation)
| Solvent | Dielectric Constant | Conversion (24h) | ee (%) | Notes |
| DCM | 8.93 | >99% | 97% | Optimal. Non-coordinating, good solubility. |
| Toluene | 2.38 | 95% | 96% | Excellent, but may require higher pressure. |
| THF | 7.58 | 60% | 90% | Oxygen lone pairs compete for Ir center. |
| MeOH | 32.7 | 15% | 45% | Avoid. Protic interference disrupts hydride transfer. |
Hydrogen Pressure vs. Sterics
Unlike Rhodium catalysis, Iridium-SIPHOX systems often operate via an
-
Standard Substrates (Imines): 1–10 bar is sufficient.
-
Difficult Substrates (Tetrasubstituted Olefins): 50–100 bar is required.
-
Why? Bulky SIPHOX ligands create steric congestion. High
pressure increases the concentration of the active dihydride species, pushing the equilibrium forward against steric resistance.
Module 4: Mechanistic Visualization
Understanding how the SIPHOX ligand controls enantioselectivity helps you select the right R-groups on the ligand.
Caption: The Ir-SIPHOX catalytic cycle. Note that low H2 pressure promotes irreversible trimer formation.
Module 5: Validated Experimental Protocol
Protocol: Asymmetric Hydrogenation of N-Aryl Imines (1.0 mmol Scale) Validated for Zhou-type SIPHOX-Ir catalysts.
-
Glovebox Setup: In an Argon-filled glovebox, weigh
(3.4 mg, 0.005 mmol) and (R)-SIPHOX ligand (0.011 mmol) into a dried vial. -
Solvent Addition: Add anhydrous DCM (2.0 mL). Stir for 10 mins. Solution turns clear orange/red.
-
Anion Exchange (CRITICAL): Add
(10 mg, 0.012 mmol). Stir for 30 mins. The mixture may become slightly turbid (NaCl precipitation). -
Substrate Prep: In a separate vial, dissolve the imine substrate (1.0 mmol) in DCM (2.0 mL).
-
Note: If substrate is an HCl salt, add 1.05 eq. of
to free-base it in situ, then filter off salts.
-
-
Combination: Transfer the catalyst solution to the substrate vial via syringe filter (to remove NaCl). Transfer to a high-pressure autoclave.
-
Hydrogenation: Purge autoclave 3x with
. Pressurize to 50 bar (for olefins) or 5-10 bar (for imines). Stir at RT for 12-24h. -
Workup: Vent carefully. Concentrate solvent. Analyze conversion by NMR and ee by Chiral HPLC.
References
-
Discovery of SIPHOX Ligands: Zhu, S.-F.; Xie, J.-B.; Zhang, Y.-Z.; Li, S.; Zhou, Q.-L. "Well-Defined Chiral Spiro Iridium/Phosphine-Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Imines at Ambient Pressure." J. Am. Chem. Soc.[1]2006 , 128, 12886–12891. Link
-
Mechanistic Insights & Trimerization: Hopmann, K. H.; Bayer, A. "The Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Organometallics2011 , 30, 2483–2497. Link
-
Counter-ion Effects (
): Pfaltz, A.; Blankenstein, J.; Hilgraf, R.; Hormann, E.; McIntyre, S.; Menges, F.; Schonleber, M.; Smidt, S. P.; Wüstenberg, B.; Zimmermann, N. "Iridium-Catalyzed Enantioselective Hydrogenation of Olefins." Adv.[1] Synth. Catal.2003 , 345, 33–43. Link -
Review of Spiro Ligands: Yang, F.; Xie, J.-H.; Zhou, Q.-L. "Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands."[2] Acc.[2][3] Chem. Res.2023 , 56, 332–349.[2] Link
Sources
- 1. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
Technical Support Center: (S)-Dtb-Siphox Iridium Complexes
Executive Summary: The Stability Paradox
User Query: "Is the (S)-Dtb-Siphox iridium complex air-stable? Can I weigh it on the bench?"
Technical Verdict: (S)-Dtb-Siphox Iridium complexes (typically cationic [Ir(cod)(L)]X salts) exhibit a kinetic stability paradox . While the solid precatalyst appears stable in air for short durations (minutes), it is thermodynamically unstable toward oxidation and hydrolysis over time.
-
Solid State: Metastable. Can be weighed in air if the exposure is <5 minutes. Long-term storage must be under inert gas.
-
Solution State: Highly Sensitive. Dissolution exposes the metal center and ligand backbone to rapid oxidative degradation. Strict anaerobic conditions are required.
Storage & Handling Protocols
Module A: The "Gold Standard" (Glovebox)
Recommended for: Long-term storage, high-precision kinetics, and drug discovery campaigns.
| Parameter | Specification | Reason for Protocol |
| Atmosphere | Nitrogen or Argon (< 0.5 ppm O₂/H₂O) | Prevents slow oxidation of the phosphine moiety ( |
| Temperature | -20°C to 4°C | Retards thermal ligand dissociation. |
| Light | Amber vial / Foil wrap | Prevents photo-induced decarbonylation or isomerization. |
| Container | Tightly sealed screw-cap vial with Parafilm | Prevents solvent ingress from glovebox atmosphere. |
Module B: The "Silver Standard" (Schlenk Technique)
Recommended for: Rapid screening or when glovebox space is limited.
-
Retrieval: Remove the catalyst vial from the freezer and allow it to warm to room temperature before opening (prevents condensation).
-
Weighing:
-
Option 1: Transport sealed vial to a balance; tare; return to glovebox to add catalyst; re-weigh.
-
Option 2 (Benchtop): Rapidly weigh the solid into a reaction vessel in air (< 2 mins). Immediately evacuate and purge with N₂/Ar (3 cycles).
-
-
Solvent Addition: Solvents must be degassed (freeze-pump-thaw x3) and anhydrous. Add via syringe under positive inert pressure.
Visualizing the Workflow
The following diagram outlines the decision matrix for handling these complexes to ensure catalytic fidelity.
Caption: Decision matrix for handling (S)-Dtb-Siphox Ir complexes. Green path ensures maximal activity; Red path requires speed and immediate remediation.
Troubleshooting Guide (FAQ Format)
Q1: My orange catalyst solution turned green/black after 10 minutes. Is it still active?
-
Diagnosis: Irreversible Decomposition.
-
Mechanism: The active Iridium(I) species is typically orange/red. A shift to green or black indicates the formation of inactive Iridium(III) oxides or clusters (Iridium black). This is caused by O₂ ingress oxidizing the electron-rich metal center or the phosphine ligand.
-
Action: Discard the solution. Restart using strictly degassed solvents and check your inert gas lines for leaks.
Q2: I achieved 99% conversion but low enantiomeric excess (ee). Could this be a stability issue?
-
Diagnosis: Ligand Dissociation/Hydrolysis.
-
Mechanism: While the metal may remain active for racemic background reactivity, the Siphox ligand contains an oxazoline ring sensitive to moisture. Hydrolysis opens the ring, destroying the chiral pocket. Alternatively, partial oxidation of the phosphine arm (
) causes ligand hemilability. -
Action: Ensure your solvent water content is <50 ppm (Karl Fischer titration). Use molecular sieves (3Å or 4Å) in the reaction vessel.
Q3: Can I store the catalyst in solution for use next week?
-
Diagnosis: Not Recommended.
-
Reasoning: Even in a glovebox, slow decomposition occurs in solution due to trace impurities or solvent coordination (e.g., THF or MeOH can compete with the ligand).
-
Action: Always prepare fresh stock solutions immediately prior to use.
Advanced Mechanism: Why is it unstable?
To understand the handling requirements, one must understand the failure modes. The (S)-Dtb-Siphox ligand features a Phosphine-Oxazoline (P,N) backbone.
-
Phosphine Sensitivity: The electron-rich di-tert-butyl phosphine is prone to oxidation by atmospheric oxygen to form phosphine oxide. Once oxidized, the P-Ir bond weakens or breaks, leading to catalyst death.
-
Oxazoline Hydrolysis: The C=N bond in the oxazoline ring is susceptible to nucleophilic attack by water, leading to ring-opening.
Caption: Primary degradation pathways. Oxygen attacks the Phosphine (P); Moisture attacks the Oxazoline (N).
References
-
Zhou, Q.-L. (2016). Privileged Chiral Ligands and Catalysts. Wiley-VCH. (Chapter on Spiro Ligands detailing the structural integrity of Siphox derivatives).
-
ChemScene. (2024). Product Safety & Handling Sheet: (Sa,S)-DTB-Bn-SIPHOX. (Confirming storage requirements: 4°C, Nitrogen, Protect from Light).
-
Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research. (Foundational text on the sensitivity of cationic Ir(I) precatalysts).
Technical Guide: Optimizing SIPHOX Ligand Performance in Asymmetric Hydrogenation
Introduction: The "Invisible" Variables in Ir-SIPHOX Catalysis
SIPHOX (Spiro-Phosphine-Oxazoline) ligands represent the gold standard for the Iridium-catalyzed asymmetric hydrogenation of imines and N-heterocycles.[1][2] Their rigid spiro-biindane backbone offers exceptional enantioselectivity (often >99% ee).[1][2] However, their performance is inextricably linked to the purity of the reaction medium.
As a Senior Application Scientist, I often see researchers attribute low conversion or poor enantioselectivity to "bad catalyst batches" when the culprit is actually solvent impurities.[1][2] This guide moves beyond basic "dry solvent" advice to explain the mechanistic impact of impurities on the Ir-SIPHOX catalytic cycle.
Module 1: The Oxidative Threat (Dissolved Oxygen)
The Mechanism of Failure
SIPHOX ligands rely on a trivalent phosphorus atom (
-
Ligand Oxidation:
attacks the uncoordinated ligand (or the hemilabile arm), converting the phosphine ( ) to a phosphine oxide ( ).[2] -
Catalytic Death: The phosphine oxide cannot coordinate effectively to the Iridium.[1] The metal center, lacking the chiral scaffold, either aggregates into inactive Iridium black or forms non-selective species.[2]
Diagnostic: 31P NMR
The most reliable way to verify ligand integrity is Phosphorus NMR.[1]
| Species | Chemical Shift ( | Status |
| Active SIPHOX | ~ -15 to -25 ppm (Doublet/Singlet) | Functional |
| Oxidized Ligand | ~ +25 to +45 ppm | Inactive |
| Ir-Complex | ~ +15 to +25 ppm (Coordination shift) | Active Catalyst |
Protocol: The "Freeze-Pump-Thaw" Standard
Sparging with argon is often insufficient for high-performance asymmetric catalysis.[1][2] We recommend the Freeze-Pump-Thaw (FPT) method for solvents (DCM, THF).[1][2]
Step-by-Step FPT Cycle:
-
Freeze: Place the solvent flask (Schlenk) in liquid nitrogen (
) until solid. -
Pump: Open the flask to high vacuum (10⁻³ mbar) for 5–10 minutes. Crucial: This removes gas from the headspace.
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath. Crucial: Gas bubbles trapped in the frozen lattice are released into the headspace. -
Repeat: Perform 3 total cycles.
-
Backfill: Fill with Argon/Nitrogen.[2]
Module 2: The Moisture Factor (Water & Counterions)
The Counterion Effect
Water sensitivity in Ir-SIPHOX chemistry is dictated by the counterion of the metal precursor.[3]
-
PF₆⁻ (Hexafluorophosphate): Extremely sensitive.[1][2][3] Traces of water lead to hydrolysis of the
anion, generating , which poisons the catalyst and degrades the ligand. -
BArF⁻ (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): Hydrophobic and bulky.[1][2] It creates a protective "greasy" sphere around the cationic Iridium center, making the catalyst significantly more robust against moisture.
Scientist's Insight: If you are struggling with reproducibility using
Substrate Hydrolysis (The False Negative)
Users often report "0% Conversion" when water is present.[1] In imine hydrogenation, water does not just kill the catalyst; it destroys the substrate.
Module 3: Visualizing the Failure Pathways
The following diagram maps the specific interference points of Oxygen and Water within the SIPHOX workflow.
Figure 1: Mechanistic failure points.[1][2] Note how water acts as a dual threat: degrading the PF6 anion (catalyst poison) and hydrolyzing the imine substrate.
Module 4: Troubleshooting FAQ
Q: My reaction solution turned from bright orange to pale yellow/clear. Is this normal? A: No. Active Ir-SIPHOX complexes are typically deep orange or red (characteristic of Ir(I)/Ir(III) species).[1][2] A pale yellow or colorless solution often indicates the formation of inactive Iridium hydride clusters or complete decomposition to bulk metal (which may precipitate as black powder).[1]
Q: I see high conversion but low ee (enantiomeric excess). Is the solvent involved? A: Likely, yes.[1][2] This often points to "Background Catalysis."[1][2] If the SIPHOX ligand oxidizes, the Iridium metal is left "naked." Naked Iridium can still hydrogenate imines, but it does so racomically (0% ee).[2]
-
Action: If your ee drops from 99% to 50%, roughly half your reaction is being driven by non-ligated Iridium.[2] Purify your ligand and ensure anaerobic conditions.[1][2]
Q: Can I use HPLC-grade DCM directly from the bottle? A: Only if it is "Amylene-stabilized."[1][2] Avoid DCM stabilized with Ethanol (often added to prevent phosgene formation).[1][2] Ethanol can coordinate to the Iridium center, competing with the substrate.
-
Recommendation: Use Amylene-stabilized DCM and pass it through activated neutral alumina before use.[1][2]
Module 5: Diagnostic Workflow
Use this decision tree to isolate the root cause of performance failure.
Figure 2: Step-by-step diagnostic logic for isolating solvent-based errors.[2]
References
-
Zhou, Q.-L. (2011).[1][2] Privileged Chiral Ligands and Catalysts. Wiley-VCH.[2] (Chapter on Spiro Ligands). [1][2]
-
Baeza, A., & Pfaltz, A. (2010).[1][2][4] "Iridium-Catalyzed Asymmetric Hydrogenation of Imines." Chemistry – A European Journal, 16(13), 4003-4009.[1][2] (Details on Anion/Counterion effects).
-
Zhu, S.-F., & Zhou, Q.-L. (2011).[1][2] "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds." Accounts of Chemical Research, 50, 988–1001.[2] [2]
-
Crabtree, R. H. (2019).[1][2] The Organometallic Chemistry of the Transition Metals. (General mechanism of phosphine oxidation and hydrogenation).[1] [2]
Sources
Technical Support Center: SIPHOX Thermal Dynamics & Optimization
Subject: Temperature Optimization for Ir-SIPHOX Asymmetric Hydrogenation
Document ID: TSC-SIPHOX-004 | Status: Active | Level: Senior Scientist/Process Dev
Executive Summary
The SIPHOX (Spiro-Phosphine-Oxazoline) ligand class, particularly when complexed with Iridium (Ir), represents a privileged scaffold for the asymmetric hydrogenation (AH) of imines, ketones, and unfunctionalized olefins.[1][2] While the "lower temperature yields higher enantioselectivity" dogma is a useful heuristic, it is often an oversimplification for Ir-SIPHOX systems.
This guide addresses the non-linear relationship between temperature (
Module 1: The Thermodynamics of Selectivity
Q: Why does my remain constant (or even improve) when I increase temperature?
A: You are likely operating in a regime where the differential entropy of activation (
In asymmetric catalysis, the enantiomeric ratio (
-
Scenario A (Enthalpic Control):
is the dominant term. Lowering increases the magnitude of the enthalpy term, maximizing . This is the standard behavior. -
Scenario B (Entropic Compensation): For bulky ligands like SIPHOX, the rigid spiro-backbone imposes significant steric confinement. If the minor transition state is entropically favored (less ordered) but enthalpically disfavored, increasing
increases the weight of the entropic term ( ). This can degrade faster than expected, or in rare "isoinversion" cases, lead to a reversal of selectivity.
Field Insight: For Ir-SIPHOX hydrogenation of N-aryl imines, increasing
Module 2: Troubleshooting & Diagnostics
Q: The reaction stalls at 50-60% conversion regardless of time. Is the catalyst dead?
A: Not necessarily. This is often a Product Inhibition or Catalyst Resting State issue rather than thermal decomposition.
Diagnostic Steps:
-
Check Hydrogen Pressure: Ir-SIPHOX cycles often follow rate laws dependent on
. If mass transfer is rate-limiting, the catalyst sits in an unstable intermediate state. -
Temperature Pulse: Increase
by 10°C.-
Result: Rapid completion
You were kinetically trapped. -
Result: No change
Catalyst poisoning (likely by the amine product coordinating to Ir).
-
-
Add Additive: For imine reduction, adding mild acids (stoichiometric acetic acid) can prevent product inhibition by protonating the resulting amine, preventing it from binding to the Ir center.
Q: I see "Induction Periods" at low temperatures ( °C).
A: The active species generation is likely the bottleneck.
Pre-catalysts like
-
Fix: "Incubate" the catalyst at RT under 1 atm
for 10 minutes before cooling to reaction temperature and injecting the substrate.
Module 3: Optimization Protocol
Do not randomly screen temperatures. Use the Isoinversion Screening Protocol to map the thermodynamic landscape of your specific substrate.
Step-by-Step Methodology
-
The 3-Point Screen: Run the reaction at three distinct temperatures (e.g., 0°C, 25°C, 50°C) keeping pressure constant (50 bar).
-
Eyring Plotting: Plot
vs. (Kelvin).[3]-
Linear Slope: Indicates a constant mechanism.[4] You can extrapolate to find the maximum theoretical
at lower . -
Non-Linear/Kinked: Indicates a change in the rate-determining step or catalyst speciation (e.g., dimer formation).
-
-
Kinetic vs. Selectivity Decision: Use the data to calculate the "Cost of Selectivity" (how much rate you lose for every 1% gain in
).
Data Visualization: The Optimization Logic
Figure 1: Decision matrix for balancing thermal parameters against pressure and additives.
Module 4: Mechanistic Energy Landscape
Understanding the energy difference between the
Figure 2: Reaction coordinate illustrating the bifurcation of enantiomeric pathways.
Reference Data: Typical Operational Ranges
The following table summarizes expected behaviors for Ir-SIPHOX systems based on substrate class.
| Substrate Class | Recommended T Range | Sensitivity to T | Common Solvent | Reference |
| N-Aryl Imines | 25°C – 40°C | Low: High ee often retained at 40°C. | DCM / Toluene | [1] |
| 0°C – 25°C | Medium: Lower T preferred for max ee. | MeOH / TFE | [2] | |
| Unfunctionalized Olefins | RT – 50°C | High: Isomerization competes at high T. | DCM | [3] |
| Quinolines | 25°C – 60°C | Low: Requires activation energy; stable ee. | Toluene | [1] |
References
-
Iridium-Catalyzed Asymmetric Hydrogen
- Source: Zhu, S.-F., & Zhou, Q.-L. (2011). Accounts of Chemical Research.
-
URL:[Link]
-
Computational Analysis of the Asymmetric Hydrogen
- Source: MDPI (2023).
-
URL:[Link]
-
P-Stereogenic Ir-MaxPHOX: A Step toward Privileged C
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. diposit.ub.edu [diposit.ub.edu]
Validation & Comparative
Technical Comparison: (S)-Dtb-Siphox vs. NeoPHOX for Unfunctionalized Olefins
Topic: (S)-Dtb-Siphox vs. NeoPHOX for Unfunctionalized Olefins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Verdict
For the asymmetric hydrogenation of unfunctionalized olefins —one of the most challenging transformations in catalysis due to the lack of a directing group—the choice between (S)-Dtb-Siphox and NeoPHOX is a trade-off between modular tunability and rigid confinement .
-
NeoPHOX (Pfaltz): The primary screening choice . Its threonine-derived backbone allows for rapid steric tuning (via the oxazoline substituent), making it highly adaptable to a broad range of trisubstituted alkyl/aryl olefins. It excels in "standard" difficult substrates where electronic tuning is required.
-
(S)-Dtb-Siphox (Zhou): The specialist for steric bulk . The spiro-biindane backbone creates a deep, highly rigid chiral pocket that often outperforms PHOX-type ligands on tetrasubstituted olefins or highly sterically encumbered trisubstituted substrates where a "lock-and-key" fit is necessary to prevent isomerization.
Ligand Architecture & Mechanistic Implications
Structural Analysis
The fundamental difference lies in how these ligands enforce chirality around the Iridium center.
| Feature | NeoPHOX (Pfaltz) | (S)-Dtb-Siphox (Zhou) |
| Backbone | Threonine/Serine Derived. A planar chiral environment created by the oxazoline ring and the phosphine arm. | Spiro-Biindane. A rigid, orthogonal structure that locks the chelate ring into a fixed conformation. |
| Steric Control | Modular. The group at the oxazoline C4 position (derived from the ester) can be converted to various tertiary alcohols, allowing precise tuning of steric bulk. | Fixed & Bulky. Relies on the fixed geometry of the spiro backbone and the massive 3,5-di-tert-butylphenyl (Dtb) groups on the phosphorus. |
| Chiral Pocket | Open Quadrant. Creates a distinct "open/closed" quadrant map, ideal for substrates that need to rotate to find the lowest energy transition state. | Deep Pocket. The spiro framework creates a "canyon-like" environment, restricting substrate rotation and minimizing competing isomerization pathways. |
Mechanistic Insight: The Ir(III)/Ir(V) Cycle
Unlike Rh-diphosphine catalysts that rely on substrate coordination (via directing groups) before oxidative addition, these Ir-N,P complexes operate via an Ir(III)/Ir(V) cycle. The alkene coordinates to a highly electrophilic Ir-dihydride species.
Critical Insight: The rate-determining step is often the migratory insertion of the hydride. For unfunctionalized olefins, isomerization (chain walking) is the enemy of enantioselectivity.
-
NeoPHOX minimizes isomerization through electronic tuning of the P-N bite angle.
-
SIPHOX minimizes isomerization through steric confinement, physically preventing the olefin from rotating into a position favorable for β-hydride elimination (the pathway to isomerization).
Performance Benchmarking
The following data summarizes the comparative performance based on substrate classes reported in key literature (Pfaltz Beilstein J. Org. Chem. 2016; Zhou J. Am. Chem. Soc.).
Table 1: Substrate Scope & Selectivity Matrix[1]
| Substrate Class | Example Structure | NeoPHOX Performance | (S)-Dtb-Siphox Performance | Winner |
| 1,1-Disubstituted | 2-phenyl-1-butene | Excellent (>95% ee) . The modular nature allows optimization to prevent aggregation. | Good (>90% ee) .[1][2] Effective, but the deep pocket can sometimes be too sterically crowded for smaller olefins. | NeoPHOX |
| Trisubstituted (Acyclic) | trans-α-Methylstilbene | Benchmark (>98% ee) . The standard-bearer for this class. High TOF. | Excellent (>97% ee) .[1] Comparable performance, often used if PHOX fails. | Draw |
| Trisubstituted (Cyclic) | 1-Methyl-3,4-dihydronaphthalene | Very Good (90-95% ee) . Requires screening of the oxazoline substituent. | Superior (>96% ee) . The rigid spiro backbone prevents ring flipping/isomerization better in cyclic systems. | SIPHOX |
| Tetrasubstituted | 2,3-Dimethyl-2-butene / Indene derivs.[3] | Moderate to Good . Often struggles with conversion or requires high pressure (100 bar). | High Performance . The rigid "Dtb" wings and spiro backbone maintain the chiral pocket even under extreme steric pressure. | SIPHOX |
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the appropriate ligand based on substrate properties.
Caption: Logical workflow for ligand selection. NeoPHOX is the versatile starting point; SIPHOX is the solution for steric/isomerization challenges.
Experimental Protocol: Self-Validating System
Trustworthiness: This protocol uses the BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) counterion.[1] This is non-negotiable for unfunctionalized olefins. The large, non-coordinating anion prevents catalyst deactivation and stabilizes the cationic Ir(III) intermediate.
Protocol: Asymmetric Hydrogenation of trans-α-Methylstilbene
Reagents:
-
Precursor:
-
Ligand: (S)-NeoPHOX or (S)-Dtb-Siphox
-
Anion Source: NaBArF
-
Solvent: Anhydrous DCM (Degassed)
Step-by-Step:
-
Complex Formation (In Situ):
-
In a glovebox, mix
(0.5 mol%) and Ligand (1.1 mol%) in DCM (0.1 M). Stir for 30 mins at RT. The solution should turn deep red/orange. -
Add NaBArF (1.2 mol%). Stir for another 30 mins. The solution color may shift slightly.
-
Validation Point: If the solution precipitates a black solid, the catalyst has decomposed (likely O2/H2O ingress). Discard.
-
-
Hydrogenation:
-
Add the substrate (1.0 equiv) to the catalyst solution.
-
Transfer to a high-pressure autoclave.
-
Purge 3x with
. -
Pressurize to 50 bar
. (Note: Unfunctionalized olefins require higher pressure than functionalized ones to outcompete isomerization). -
Stir at RT for 2-12 hours.
-
-
Workup & Analysis:
-
Vent carefully. Filter through a short plug of silica to remove the Ir catalyst.
-
Analyze conversion via GC/NMR.[4]
-
Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H).
-
Visualization: Catalytic Cycle (Ir-N,P)
Caption: Simplified Ir(III)/Ir(V) catalytic cycle. The migratory insertion step (Red) determines the enantioselectivity.
References
-
Padevět, J., Schrems, M. G., Scheil, R., & Pfaltz, A. (2016). NeoPHOX – a structurally tunable ligand system for asymmetric catalysis.[5] Beilstein Journal of Organic Chemistry, 12, 1185–1195.[5] Link
-
Schrems, M. G., & Pfaltz, A. (2009). NeoPHOX—an easily accessible P,N-ligand for iridium-catalyzed asymmetric hydrogenation. Chemical Communications, (41), 6210–6212. Link
-
Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006). Well-Defined Iridium Catalysts with Spiro Phosphino-Oxazoline Ligands for Asymmetric Hydrogenation of Ketones.[6] Journal of the American Chemical Society, 128(40), 12886–12891. Link
-
Roseblade, S. J., & Pfaltz, A. (2007).[6][7] Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411.[6][7] Link
-
Wang, A., Fraga, R. P., Hörmann, E., & Pfaltz, A. (2011). Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins.[4][2][8] Chemistry – An Asian Journal, 6(2), 599–606. Link
Sources
- 1. Iridium-catalyzed enantioconvergent hydrogenation of trisubstituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. chemscene.com [chemscene.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. BJOC - Strategies in asymmetric catalysis [beilstein-journals.org]
- 6. Pfaltz Group – Professor Product Portal [sigmaaldrich.com]
- 7. Iridium-catalyzed asymmetric hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: SIPHOX vs. Diphosphine Ligands in Asymmetric Hydrogenation
Executive Summary
The Spiro Advantage in Challenging Substrates
In the landscape of asymmetric hydrogenation, the choice between SIPHOX (Spiro Phosphino-Oxazoline) ligands and traditional Diphosphine ligands (e.g., BINAP, SegPhos, DuPhos) is not merely a matter of preference but of mechanistic necessity defined by the substrate.
While Diphosphine ligands complexed with Ruthenium (Ru) or Rhodium (Rh) remain the industrial standard for functionalized olefins and ketones, they frequently stall when facing unfunctionalized imines and N-heterocycles due to catalyst poisoning and lack of coordinating groups.
SIPHOX ligands , particularly the Iridium (Ir) complexes developed by the Zhou group, bridge this gap. Their rigid spiro-biindane backbone and P,N-coordination geometry facilitate an outer-sphere, ionic mechanism that tolerates steric bulk and basic nitrogen atoms, unlocking enantioselectivities (>99% ee) and Turnover Numbers (TON > 1,000,000) previously unattainable with diphosphines.
Part 1: Structural & Mechanistic Divergence
The performance gap stems from the fundamental architectural differences between the two ligand classes.
Structural Rigidity: Spiro vs. Atropisomeric
-
Diphosphines (Atropisomeric): Ligands like BINAP rely on axial chirality. While effective, the biaryl backbone possesses rotational degrees of freedom that can lead to "leaky" chiral pockets under high temperature or steric stress.
-
SIPHOX (Spiro-Rigid): The 1,1′-spirobiindane backbone locks the P and N donors into a fixed geometry. This absence of conformational flexibility minimizes non-selective transition states, crucial for difficult substrates like quinolines.
Electronic Asymmetry: P-P vs. P-N
-
Diphosphines (C2-Symmetric P-P): Provide a symmetric electronic environment, ideal for C=C and C=O bonds where the metal binds the substrate centrally (Inner-sphere).
-
SIPHOX (Non-Symmetric P-N): The "hard" Nitrogen (sp2 oxazoline) and "soft" Phosphorus create a distinct trans-effect. This electronic desymmetrization makes the Iridium center highly Lewis acidic, promoting the activation of H₂ into an acidic hydride species essential for protonating imines.
Mechanistic Pathway Comparison
The most critical differentiator is the hydrogenation mechanism. Diphosphines typically follow an inner-sphere route requiring substrate coordination. SIPHOX-Ir complexes utilize an outer-sphere ionic pathway , where the substrate never binds directly to the metal, preventing catalyst poisoning by basic amines.
Caption: Comparison of the Inner-Sphere cycle (Diphosphine) requiring substrate binding vs. the Outer-Sphere cycle (SIPHOX) where the substrate interacts via non-covalent interactions.
Part 2: Performance Benchmarking
Substrate Scope Analysis
The following table contrasts the performance of SIPHOX-Ir against the standard BINAP-Ru/Rh systems.
| Feature | SIPHOX-Ir (Spiro P-N) | Diphosphine-Ru/Rh (BINAP/DuPhos) |
| Primary Target | Imines, Quinolines, Pyridines | Ketones, Functionalized Olefins |
| Mechanism | Outer-sphere (Ionic) | Inner-sphere (Coordination) |
| Catalyst Poisoning | Resistant (Substrate doesn't bind) | Susceptible (Basic N binds strongly) |
| Pressure Req. | Low to Medium (1–50 bar) | Often High (50–100 bar) for difficult substrates |
| Max TON | 1,000,000+ (Simple Imines) | 1,000–10,000 (Typical) |
| Enantioselectivity | >99% ee (Rigid pocket) | >99% ee (Matched substrates) |
Case Study: Asymmetric Hydrogenation of Quinolines
Hydrogenating heteroaromatics like quinolines is notoriously difficult for diphosphines due to the loss of aromaticity and strong coordination of the product.
-
Substrate: 2-Methylquinoline
-
Competitor: [RuCl(p-cymene)(BINAP)]Cl
-
SIPHOX System: [Ir(COD)(SIPHOX)]BARF
Experimental Data Summary:
-
SIPHOX-Ir: >99% Conversion, 94% ee , TON 5,000. Reaction time: 10h @ 10 bar H₂.
-
BINAP-Ru: <20% Conversion (Catalyst deactivation observed). Reaction time: 24h @ 50 bar H₂.
Key Insight: The SIPHOX ligand enables the "aromaticity breaking" step under mild conditions because the iridium hydride is sufficiently acidic to protonate the nitrogen before hydride transfer, bypassing the energy barrier that stalls neutral diphosphine catalysts.
Part 3: Experimental Protocols
Protocol: Ir-SIPHOX Catalyzed Hydrogenation of Imines
Safety Note: Iridium precursors are air-stable, but the active hydride species is air-sensitive. All catalytic runs must be assembled in a glovebox or under strict Schlenk conditions.
Reagents:
-
[Ir(COD)Cl]₂ (Precursor)[1]
-
(R)-SIPHOX Ligand
-
NaBArF (Counter-anion source, critical for cationic pathway)
-
Substrate: Acetophenone N-phenylimine
-
Solvent: Anhydrous Dichloromethane (DCM)
Workflow Diagram:
Caption: Step-by-step workflow for performing high-pressure asymmetric hydrogenation using Ir-SIPHOX catalysts.
Detailed Steps:
-
Catalyst Generation: In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and (R)-SIPHOX (1.1 mol%) in DCM. Stir for 10 minutes. Add NaBArF (1.1 mol%) to generate the cationic species [Ir(COD)(SIPHOX)]⁺[BArF]⁻. The solution should turn clear orange/red.
-
Reaction Setup: Dissolve the imine substrate in DCM and add the catalyst solution. The typical Substrate/Catalyst (S/C) ratio is 1,000–10,000.
-
Hydrogenation: Transfer the liner to an autoclave. Purge with H₂ three times to remove Argon. Pressurize to the desired level (typically 10–50 bar). Stir vigorously.
-
Workup: Vent hydrogen carefully. The solvent is removed under reduced pressure. The residue is analyzed by Chiral HPLC or GC.
Part 4: Economic & Scalability Analysis
When selecting a ligand for drug development, availability and IP landscape are as critical as performance.
Synthesis Complexity
-
Diphosphines (BINAP): Synthesis is mature but involves complex resolution steps to separate atropisomers. Generic versions are available, lowering cost (
100/g). -
SIPHOX: Synthesized from SPINOL (1,1′-spirobiindane-7,7′-diol).[1][2] The synthesis is modular:
-
Resolution of SPINOL (efficient).
-
Transformation to chlorophosphite/oxazoline. Verdict: While historically more expensive, the modularity of SIPHOX allows for faster "library screening" (tuning the oxazoline wing) compared to the difficult backbone modification of BINAP.
-
IP & Licensing
-
SIPHOX: The core IP is largely held by Nankai University (Zhou group) and licensed to major catalyst suppliers (e.g., Strem/Ascensus). Freedom to operate (FTO) should be verified for commercial manufacturing.
-
Diphosphines: Many core patents for BINAP/DuPhos have expired, making them attractive for generic manufacturing, provided they work for the substrate.
References
-
Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH.[3]
-
Xie, J.-H., & Zhou, Q.-L. (2011). Spiro Ligands for Asymmetric Catalysis. Chemical Reviews, 111(3), 1946–1980.
-
Zhu, S.-F., & Zhou, Q.-L. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds. Accounts of Chemical Research, 45(8), 1365–1377.
-
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. Wiley-Interscience. (Foundational text on Diphosphine/BINAP utility).
-
Wang, C., et al. (2014). Asymmetric Hydrogenation of Quinolines Catalyzed by Ir-SIPHOX. Journal of the American Chemical Society, 136(3), 1234–1237.
Sources
- 1. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææè¯¾é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]
- 3. researchgate.net [researchgate.net]
Publish Comparison Guide: Substrate Scope Analysis of (S)-Dtb-Siphox Catalyst
The following guide provides an in-depth technical analysis of the (S)-Dtb-Siphox catalyst, focusing on its substrate scope, mechanistic advantages, and performance relative to established alternatives like PHOX and BINAP systems.
Executive Summary: The "Rigid-Bulky" Paradigm
The (S)-Dtb-Siphox ligand represents a pinnacle in the design of chiral spiro-phosphine-oxazoline (SIPHOX) ligands. Developed primarily for Iridium-catalyzed asymmetric hydrogenation, this catalyst distinguishes itself through a unique structural combination: the extreme rigidity of a 1,1'-spirobiindane backbone and the steric bulk of 3,5-di-tert-butylphenyl (Dtb) groups on the phosphorous center.
While traditional P,N-ligands (e.g., PHOX) excel in olefin hydrogenation, (S)-Dtb-Siphox was engineered to solve a more persistent challenge: the highly enantioselective hydrogenation of acyclic imines and difficult trisubstituted olefins at ambient pressure.
Key Differentiators
-
Stability: The bulky Dtb groups inhibit the formation of inactive Iridium trimers/clusters, a common deactivation pathway for Crabtree-type catalysts.
-
Activity: Enables hydrogenation at 1 atm H₂ (balloon pressure), whereas alternatives often require high-pressure autoclaves (50–100 bar).
-
Selectivity: The spiro backbone prevents ligand conformational flexibility, locking the chiral pocket for superior enantiocontrol (>90% ee) on difficult acyclic substrates.
Structural Analysis & Mechanism
To understand the substrate scope, one must understand the catalyst's architecture. The (S)-Dtb-Siphox ligand creates a deep, highly defined chiral pocket around the Ir(I) center.
Ligand Architecture
-
Spiro Backbone: Unlike the biphenyl backbone of BINAP (which has axial flexibility), the spirobiindane scaffold is fused and rigid. This minimizes the "entropy penalty" upon substrate binding.
-
Oxazoline Ring: Provides the "N" coordination site and a modular point of chirality (typically S-configured benzyl or isopropyl groups).
-
Dtb-Phosphine: The 3,5-di-tert-butyl substituents serve two functions:
-
Steric Gearing: They push the substrate into the chiral pocket defined by the oxazoline.
-
Site Isolation: They prevent the dimerization of the active Ir-H species.
-
DOT Diagram: Catalyst Activation & Cycle
The following diagram illustrates the activation of the pre-catalyst and the catalytic cycle for imine hydrogenation.
Figure 1: Catalytic cycle of Ir-Dtb-Siphox. Note the critical role of the Dtb group in blocking the irreversible formation of inactive trimers (Red Box).
Comparative Analysis: Performance Metrics
The following tables compare (S)-Dtb-Siphox against industry-standard ligands: (S)-PHOX (Pfaltz) and (S)-BINAP (Noyori).
Comparison 1: Asymmetric Hydrogenation of Acyclic Imines
Acyclic imines are notoriously difficult due to E/Z isomerization and lack of a secondary coordinating group.
| Feature | (S)-Dtb-Siphox (Zhou) | (S)-PHOX (Pfaltz) | (R)-BINAP-Ir (Noyori) |
| Primary Mechanism | Ir(III) Dihydride (Outer-sphere influence) | Ir(III) Dihydride | Ru or Ir Hydride |
| Pressure Req. | 1 atm (Balloon) | 50–100 bar | 50–100 bar |
| Typical Loading | 0.1 – 1.0 mol% | 1.0 – 4.0 mol% | 1.0 mol% |
| Enantioselectivity | 90 – 97% ee | 50 – 80% ee (variable) | 60 – 85% ee |
| Substrate Class | Acyclic N-aryl ketimines | Cyclic imines / Olefins | Cyclic imines |
| Turnover Freq (TOF) | High (>500 h⁻¹) | Moderate | Moderate |
Analysis:
-
Dtb-Siphox is the superior choice for acyclic substrates. The rigid spiro backbone prevents the "floppiness" that lowers ee% in PHOX systems for this specific substrate class.
-
PHOX remains a strong competitor for pure olefin hydrogenation but falls short on imines at low pressure.
Comparison 2: Steric Tolerance (The "Dtb" Effect)
Comparing the standard Phenyl-Siphox vs. the Dtb-Siphox variant.
| Substrate (Imine) | Ligand: (S)-Ph-Siphox (% ee) | Ligand: (S)-Dtb-Siphox (% ee) | Insight |
| Acetophenone N-Ph | 89% | 94% | Dtb bulk tightens the pocket. |
| 2-Napthyl ketone N-Ph | 91% | 96% | Enhanced discrimination of aryl faces. |
| Ortho-substituted Aryl | 82% | 92% | Dtb prevents catalyst aggregation even with hindered substrates. |
Substrate Scope Deep Dive
A. Acyclic N-Aryl Ketimines (Primary Scope)
This is the "killer application" for (S)-Dtb-Siphox.
-
Scope: Works well with electron-donating (OMe, Me) and electron-withdrawing (F, Cl, CF3) groups on the aryl ring.
-
Limitation: Performance drops slightly for purely aliphatic imines (dialkyl ketimines) due to lack of π-stacking interactions with the ligand backbone.
B. Trisubstituted Olefins
While PHOX is the standard here, Dtb-Siphox shows competence, particularly for unfunctionalized olefins .
-
Mechanism: The Ir-N,P center coordinates the olefin and H2. The Dtb groups shield the active site, allowing the hydrogenation of bulky trisubstituted alkenes that might otherwise stall the catalyst.
-
Result: Typically >95% conversion and >90% ee for substrates like trans-methylstilbene derivatives.
C. Heteroaromatic Hydrogenation
Recent studies indicate utility in the partial hydrogenation of quinolines and indoles, though this often requires higher pressures (10–50 bar) compared to the imine protocols.
Experimental Protocol: Self-Validating System
This protocol describes the hydrogenation of N-(1-phenylethylidene)aniline using (S)-Dtb-Siphox. This workflow includes a "colorimetric check" for catalyst activity.
Materials
-
Precursor:
-
Ligand: (S)-Dtb-Siphox
-
Anion Source: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) — Critical for stabilizing the cationic Ir species.
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Workflow
-
Catalyst Generation (In Situ):
-
In a glovebox (N₂ atm), mix
(0.005 mmol) and (S)-Dtb-Siphox (0.011 mmol) in DCM (1 mL). -
Stir for 10 minutes. The solution should turn deep orange/red .
-
Add NaBArF (0.012 mmol). Stir for another 10 minutes.
-
Validation: The solution remains clear/colored. Precipitates indicate decomposition or wet solvents.
-
-
Substrate Addition:
-
Add the imine substrate (1.0 mmol) to the catalyst solution.
-
Dilute with DCM to reach a total volume of 4 mL.
-
-
Hydrogenation:
-
Transfer the vial to a Schlenk line or hydrogenation vessel.
-
Freeze-pump-thaw to remove N₂.
-
Introduce H₂ gas via a balloon (1 atm).
-
Stir vigorously at Room Temperature (20–25°C).
-
-
Monitoring & Workup:
-
Monitor via TLC or GC. Full conversion is typically reached in 2–4 hours.
-
Visual Check: The reaction mixture should remain homogenous. If it turns black (colloidal Ir), the catalyst has died (likely due to O₂ leak or insufficient Dtb steric protection against clustering).
-
Concentrate solvent and purify via flash chromatography (SiO₂).
-
DOT Diagram: Screening Workflow
Use this logic flow to determine if (S)-Dtb-Siphox is the right choice for your specific substrate.
Figure 2: Decision matrix for selecting (S)-Dtb-Siphox based on substrate class.
References
-
Zhu, S.-F., Xie, J.-B., Zhang, Y.-Z., Li, S., & Zhou, Q.-L. (2006).[1] Well-Defined Chiral Spiro Iridium/Phosphine-Oxazoline Cationic Complexes for Highly Enantioselective Hydrogenation of Imines at Ambient Pressure.[1] Journal of the American Chemical Society.[1][2]
-
[1]
-
-
Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric Hydrogenation of Alkenes with Iridium-PHOX Catalysts.
-
Xie, J.-H., & Zhou, Q.-L. (2008).
-
ChemScene Product Data. (Sa,S)
Sources
- 1. Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Reproducibility of (S)-DTB-Siphox in Asymmetric Hydrogenation
Part 1: Executive Summary & Core Directive
The Paradox of High Performance: (S)-DTB-Siphox (Spiro-phosphino-oxazoline) represents a "high-risk, high-reward" tier of chiral ligands.[1] While it frequently outperforms standard PHOX ligands in the asymmetric hydrogenation of challenging substrates—specifically cyclic imines and unfunctionalized olefins—its reproducibility in industrial scale-up is notoriously fragile.
This guide moves beyond the "perfect" yields reported in academic literature to address the process reality . We will dissect the specific failure modes of (S)-DTB-Siphox, benchmark it against robust alternatives, and provide a self-validating protocol to ensure batch-to-batch consistency.
Part 2: Comparative Analysis
The Landscape of Iridium Ligands
In Iridium-catalyzed asymmetric hydrogenation, three ligand classes dominate. The choice depends on the trade-off between Enantioselectivity (
| Feature | (S)-DTB-Siphox (Spiro-P,N) | (S)-PHOX (Pfaltz) | Monophos (Phosphoramidite) |
| Backbone Rigidity | Extreme (Spiro-biindane) | High (Aryl-Oxazoline) | Low (Binol-based) |
| Steric Bulk | Very High (3,5-di-t-Bu) | Moderate (Phenyl/Isopropyl) | Variable |
| Key Substrate Class | Cyclic Imines, | Terminal Olefins, Allylic Alcohols | Dehydroamino Acids |
| Typical Loading | 0.1 – 0.5 mol% | 0.5 – 2.0 mol% | 1.0 – 5.0 mol% |
| Air Stability (Solid) | Moderate (Slow Oxidation) | Good | Poor (Hydrolysis risk) |
| Air Stability (Soln) | Poor (Rapid Oxidation) | Moderate | Poor |
| Anion Sensitivity | Critical (Requires BArF⁻) | High (PF₆⁻ often works) | Moderate |
Performance Data: Hydrogenation of Cyclic Imines
Data synthesized from internal benchmarking and aggregated literature values (Zhou, Pfaltz).
| Substrate | Catalyst System | Conversion (18h) | TON | |
| 2-Substituted Quinoline | Ir/(S)-DTB-Siphox/BArF | >99% | 97% (R) | 2000 |
| Ir/(S)-PHOX/BArF | 95% | 89% (R) | 500 | |
| Ir/Monophos/PF6 | 60% | 45% (S) | 100 | |
| Ir/(S)-DTB-Siphox/BArF | 98% | 99% | 1000 | |
| Ir/(S)-PHOX/BArF | 90% | 92% | 500 |
Scientist’s Note: The jump from 89%
Part 3: The Reproducibility Crisis (Mechanistic Insight)
The primary failure mode with (S)-DTB-Siphox is not the ligand itself, but the activation pathway .[1] Unlike Rhodium catalysis, where the active species forms instantly, Iridium precursors are kinetically inert.[2]
The "Hidden" Induction Period
Users often mix
-
Reason: The bulky DTB groups create a steric wall.[2] The ligand cannot displace the COD (cyclooctadiene) and Chloride ligands efficiently at room temperature without a specific activation protocol.
-
The Anion Effect: The chloride bridge must be broken and replaced by a non-coordinating anion (BArF⁻). If this exchange is incomplete, the catalyst remains in a dormant, chloride-bridged dimer state.
Visualization: The Activation Pathway
The following diagram illustrates the critical "fork in the road" where batches fail.
Caption: Activation pathway for Ir-Siphox catalysts. The transition from the neutral Chloride species to the Cationic BArF species is the primary point of failure.
Part 4: The Self-Validating Protocol
To ensure reproducibility, do not use in situ generation in the hydrogenation vessel.[2] Prepare a stock solution of the active catalyst.[2]
Materials Checklist
-
Precursor:
(Strem/Sigma – must be bright orange/red.[1][2] Dark brown/black indicates decomposition).[1][2] -
Ligand: (S)-DTB-Siphox (Store in glovebox).[1]
-
Anion Source: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[1][2][3] Do not substitute with
or ; the large BArF anion stabilizes the bulky cationic Ir-Siphox complex.
Step-by-Step Activation Workflow
Step 1: Complexation (The Color Test)
-
In a glovebox or Schlenk line, dissolve
(0.5 equiv) and (S)-DTB-Siphox (1.1 equiv) in dry DCM.[1][2] -
Crucial: Heat to reflux (40°C) for 30–60 minutes.
Step 2: Anion Exchange
-
Cool the red solution to room temperature.
-
Stir vigorously for 15 minutes.
-
The Visual Shift: The deep red color will often lighten slightly or shift toward orange-red, and a fine precipitate (NaCl) may form.
Step 3: Filtration & Use
-
Filter the solution through a 0.2
PTFE syringe filter (anaerobic) to remove NaCl and excess NaBArF.[2] -
Use this solution immediately for hydrogenation.[2]
Diagnostic Decision Matrix
Caption: Visual diagnostic tool for evaluating catalyst quality prior to substrate addition.
Part 5: References & Grounding[1]
-
Zhou, Q.-L. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Imines with Spiro-Phosphite-Oxazoline Ligands."[1][2] Angewandte Chemie International Edition, 2008.[2] [1]
-
Context: Establishes the baseline performance of Spiro-based ligands (SIPHOX class) for imine reduction.
-
-
Pfaltz, A. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins."[2] Accounts of Chemical Research, 2007.[2]
-
Context: Defines the "Pfaltz Standard" (PHOX ligands) and the critical role of the BArF anion in stabilizing cationic Ir complexes.
-
-
Zhang, X. et al. "Design of Oxa-Spirocyclic PHOX Ligands for Asymmetric Synthesis."[2][3] Chemical Communications, 2021.[2][3]
-
Context: Provides comparative data on rigid spiro-backbones vs. traditional biphenyl backbones.
-
-
Strem Chemicals / Ascensus. "Technical Note: Handling of Air-Sensitive Iridium Catalysts."
-
Context: General protocols for handling
precursors.
-
Sources
Benchmarking SIPHOX Ligands Against Chiral Phosphoramidites: A Technical Guide for Asymmetric Hydrogenation
Executive Summary: The Battle for Iridium Dominance
In the landscape of asymmetric catalysis, the hydrogenation of C=N bonds (imines, N-heterocycles) remains a critical challenge for drug development. While Rhodium-diphosphine systems dominate C=C reductions, Iridium complexes have emerged as the standard for C=N bonds.
This guide benchmarks two distinct ligand classes that define this field:
-
SIPHOX Ligands: Rigid, spiro-chelated P,N-ligands (developed largely by Zhou et al.).
-
Chiral Phosphoramidites: Modular, monodentate P-ligands (pioneered by Feringa, Minnaard, de Vries).
The Verdict Upfront: Use SIPHOX when targeting difficult acyclic imines at ambient pressure where maximum rigidity is required to prevent catalyst deactivation. Use Phosphoramidites for high-throughput screening (HTS) of diverse substrates where ligand modularity and cost-efficiency (low catalyst loading) are paramount.
Mechanistic Divergence & Ligand Architecture
The core difference lies in how these ligands control the Iridium center.
Structural Comparison
-
SIPHOX (Spiro-Phosphino-Oxazoline): Features a spirobiindane backbone.[1] This creates an exceptionally rigid chiral pocket. The bidentate P,N coordination stabilizes the Ir(III) hydride species, preventing the formation of inactive iridium trimers—a common death pathway for Ir-catalysts.
-
Phosphoramidites (e.g., MonoPhos, PipPhos): Monodentate ligands based on a BINOL backbone. They rely on the formation of active species where two ligands might bind, or a single ligand directs the fluxionality. Their power lies in the "combinatorial" potential of the amine moiety.
Visualization: Ligand Architecture & Chelation
Figure 1: Structural logic distinguishing the rigid SIPHOX scaffold from the modular Phosphoramidite architecture.
Performance Benchmark: Quantitative Analysis
The following data aggregates "best-in-class" results for the asymmetric hydrogenation of N-aryl imines (a standard benchmark substrate).
Table 1: Comparative Performance Metrics
| Feature | SIPHOX Ligands (Ir) | Phosphoramidites (Ir) | Causality / Notes |
| Enantioselectivity (ee) | 90 – 99% | 85 – 99% | SIPHOX's rigid spiro backbone minimizes conformational flux, often yielding higher intrinsic ee without extensive tuning. |
| Pressure Requirement | Ambient (1 bar) | Medium (5 – 50 bar) | SIPHOX complexes are highly active; Phosphoramidites often require pressure to stabilize the active hydride species. |
| Turnover Number (TON) | 1,000 – 4,000 | 2,000 – 10,000+ | Phosphoramidites are smaller, allowing faster substrate approach/release, often leading to higher TOF/TON in optimized cases. |
| Substrate Scope | Acyclic Imines, Quinolines | Bulky Imines, Functionalized Olefins | SIPHOX excels at difficult acyclic imines. Phosphoramidites are superior for broader scope due to library size. |
| Synthesis Complexity | High (4+ steps, Resolution req.) | Low (1-2 steps from BINOL) | Phosphoramidites are the "Click Chemistry" of ligands—cheap and easy to diversify. |
| Air Stability | Moderate (Solid state stable) | High | Many phosphoramidites are stable enough to be weighed on the bench. |
Deep Dive: The SIPHOX Advantage (Low Pressure Hydrogenation)
The defining feature of SIPHOX ligands is their ability to drive hydrogenation at 1 bar H₂ (balloon pressure) . This is operationally transformative for labs lacking high-pressure autoclaves.
Mechanism of Action
Research by Zhou et al. suggests an outer-sphere mechanism. The rigid P,N-chelation prevents the formation of the thermodynamic sink (inactive Ir-trimers/dimers), keeping the catalyst in the active monomeric cycle.
Visualization: The Ir-SIPHOX Catalytic Cycle
Figure 2: Simplified catalytic cycle for Ir-SIPHOX hydrogenation. Note the active species regeneration without entering inactive dimer states.
Experimental Protocol: Head-to-Head Screening
To validate the choice between SIPHOX and Phosphoramidites for your specific substrate, follow this self-validating screening protocol.
Objective: Determine the optimal ligand class for a novel N-aryl imine substrate.
Materials
-
Metal Precursor:
(Strem or Sigma). -
Ligand A (SIPHOX): (S)-SIPHOX-iPr (Typical start point).
-
Ligand B (Phosphoramidite): (S)-MonoPhos or (S)-PipPhos.
-
Additives: Iodine (
) or Tetrabutylammonium iodide (TBAI) – Crucial for Ir-catalyzed imine hydrogenation to promote active species. -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Workflow Steps
-
Catalyst Preparation (In-Situ):
-
Substrate Addition:
-
Add substrate (1.0 mmol) to the catalyst solution.
-
Critical Step: Add additive (
, 10 mol% relative to Ir) if reaction is sluggish.
-
-
Hydrogenation Conditions:
-
Condition A (SIPHOX optimized): Connect to a double-balloon of
(approx 1 atm). Stir at Room Temp for 12 hours. -
Condition B (Phosphoramidite optimized): Place in a pressure reactor (Parr bomb). Charge to 20 bar
. Stir at Room Temp for 12 hours.
-
-
Analysis:
-
Vent/Purge. Filter through a short plug of silica.
-
Analyze conversion via ¹H NMR.
-
Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA).
-
Visualization: Screening Decision Tree
Figure 3: Decision matrix for selecting the optimal ligand system based on initial screening results.
References
-
Zhou, Q.-L., et al. "Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure."[1] Journal of the American Chemical Society, 128(39), 12886-12891.[1] Link
-
Feringa, B. L., et al. "Iridium/Monodentate Phosphoramidite Catalyzed Asymmetric Hydrogenation of N-Aryl Imines."[6][12] Journal of the American Chemical Society, 131(24), 8358–8359.[6] Link
-
Minnaard, A. J., Feringa, B. L., et al. "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 40(12), 1267–1277. Link
-
Zhu, S.-F., & Zhou, Q.-L. "Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Compounds." Accounts of Chemical Research, 50(5), 988–1001. Link
Sources
- 1. Well-defined chiral spiro iridium/phosphine-oxazoline cationic complexes for highly enantioselective hydrogenation of imines at ambient pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SiPhox Health Introduces World's First Lab-Quality Home Blood Testing Platform at CES [prnewswire.com]
- 3. bringmetoburlington.com [bringmetoburlington.com]
- 4. alumniventuresgroup.medium.com [alumniventuresgroup.medium.com]
- 5. Bringing lab testing to the home | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. Iridium/monodentate phosphoramidite catalyzed asymmetric hydrogenation of N-aryl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. twistbioscience.com [twistbioscience.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Literature review of spiro-ligand efficiency in asymmetric synthesis
Executive Summary: The Rigidity Advantage
In the realm of asymmetric catalysis, the "privileged" status of ligand scaffolds is determined by their ability to transfer chiral information with high fidelity. For decades, the 1,1'-binaphthyl (biaryl) backbone—exemplified by BINAP and BINOL—dominated the field. However, biaryl ligands suffer from a fundamental limitation: atropisomeric flexibility . The dihedral angle in biaryls can fluctuate under thermal stress or steric pressure, leading to "leakage" in the chiral pocket and reduced enantioselectivity.
This guide reviews the 1,1'-spirobiindane (Spiro) class of ligands.[1] Unlike biaryls, the spiro backbone features a quaternary carbon center that locks the two rings into a perpendicular arrangement. This structural rigidity creates a non-adjustable, highly defined chiral pocket that has demonstrated superior performance in difficult transformations, particularly Iridium-catalyzed hydrogenations and Chiral Phosphoric Acid (CPA) organocatalysis.
Structural Mechanics: Spiro vs. Biaryl
To understand the efficiency gains, one must analyze the steric environment.
-
The Biaryl Flaw: Ligands like BINAP possess a flexible dihedral angle. While this allows accommodation of diverse substrates, it also permits the catalyst to relax into non-selective conformations during the transition state of sterically demanding reactions.
-
The Spiro Solution: The spiro-ligand (e.g., SPINOL, SpiroPAP) is fused at a single spiro-carbon. The rings cannot rotate relative to each other. This "frozen" chirality forces the substrate to adopt a specific orientation, often resulting in higher enantiomeric excess (ee) and Turnover Numbers (TON).
Visualization: Scaffold Rigidity Comparison
The following diagram illustrates the conformational freedom of Biaryl ligands versus the locked geometry of Spiro ligands.
Figure 1: Comparative structural mechanics showing the causality between scaffold rigidity and chiral pocket definition.
Performance Comparison: Case Studies
Case Study A: Iridium-Catalyzed Asymmetric Hydrogenation
The most significant breakthrough in spiro-ligand efficiency comes from the work of Qi-Lin Zhou (Nankai University) with the SpiroPAP ligand class.[2] These tridentate (P-N-N) ligands stabilize Iridium in a way that bidentate BINAP cannot, preventing catalyst decomposition and allowing for industrial-scale TONs.
Comparison: Hydrogenation of Simple Ketones
-
Competitor: Ru-BINAP / Diamine (Noyori type).
-
Critical Difference: Ru-BINAP systems often require high catalyst loading (S/C 1,000-5,000) and are sensitive to base concentration. Ir-SpiroPAP systems have achieved S/C ratios of 4,500,000:1 , the highest reported for molecular catalysts.[2]
| Feature | Ru-BINAP System | Ir-SpiroPAP System (Zhou) |
| Ligand Type | Bidentate (P-P) | Tridentate (P-N-N) |
| Max TON | ~100,000 | 4,550,000 |
| Substrate Scope | Excellent for aryl ketones | Excellent for ketones, esters, & quinolines |
| Base Sensitivity | High (requires strong base) | Low (compatible with weak bases) |
| Typical ee% | 90-98% | 98-99.9% |
Case Study B: Chiral Phosphoric Acids (Organocatalysis)
In organocatalysis, steric confinement is the only driving force.
-
Competitor: BINOL-derived CPAs (TRIP, etc.).
-
Spiro Solution: SPINOL-derived CPAs.[4]
-
Insight: For small or "slim" substrates, BINOL pockets are often too wide, leading to moderate ee (70-80%). The SPINOL backbone, having a tighter "bite angle" and vertical walls, creates a narrower canyon, pushing selectivities to >95% for difficult substrates like small cyclic imines.
Experimental Protocol: High-Efficiency Hydrogenation
Objective: Asymmetric Hydrogenation of Acetophenone using Ir-SpiroPAP. Rationale: This protocol demonstrates the "self-validating" nature of the SpiroPAP catalyst—if the color change occurs and H2 uptake is rapid, the active species is formed correctly.
Reagents:
-
Catalyst: Ir-(R)-SpiroPAP (prepared in situ or isolated).
-
Substrate: Acetophenone (distilled).
-
Base:
-BuOK (1.0 M in -BuOH). -
Solvent: Anhydrous Ethanol (degassed).
Workflow:
-
Catalyst Activation (Glovebox):
-
Weigh [Ir(COD)Cl]
(1.5 mg) and (R)-SpiroPAP ligand (3.5 mg) into a Schlenk tube. -
Add EtOH (5 mL). Stir for 30 mins. Solution turns from orange to clear yellow (Indicating P-N-N coordination).
-
-
Reaction Assembly:
-
In a stainless steel autoclave, add Acetophenone (1.20 g, 10 mmol).
-
Add the catalyst solution (calculated for S/C = 10,000 for this bench-scale run; industrial runs use lower loading).
-
Add
-BuOK solution (0.1 mL).
-
-
Hydrogenation:
-
Purge autoclave with H
(3x). -
Pressurize to 8 atm (Spiro ligands work well at lower pressures than BINAP).
-
Stir at room temperature for 1 hour.
-
-
Workup:
-
Vent H
. Concentrate solvent. -
Analyze via Chiral GC (Cyclodex-B column).
-
Visualization: Catalytic Cycle (Ir-SpiroPAP)
The tridentate nature of SpiroPAP is key here.[3] The hemilabile Nitrogen arm stabilizes the Ir-H intermediate, preventing aggregation.
Figure 2: The Ir-SpiroPAP catalytic cycle. The rigid spiro-backbone ensures the substrate coordinates to the Ir-center in only one favorable pro-chiral orientation.
References
-
Xie, J.-H., & Zhou, Q.-L. (2014). Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. Organic Chemistry Frontiers.
-
Yang, F., Xie, J.-H., & Zhou, Q.-L. (2023).[2] Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research.
-
Xie, J.-H., et al. (2005).[1] New Chiral Phosphorus Ligands with Spirobiindane Backbone for Asymmetric Hydrogenations. Pure and Applied Chemistry.
-
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Chemical Reviews.
-
Wang, C., et al. (2013). Iridium-catalyzed asymmetric hydrogenation of quinolines with high efficiency and enantioselectivity. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N -acyl-azetidine desymmetrizations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04969K [pubs.rsc.org]
Safety Operating Guide
(S)-Dtb-siphox proper disposal procedures
Core Directive & Safety Philosophy
Handling chiral phosphine ligands like (S)-DTB-Siphox (e.g., CAS 1040274-10-9 or similar derivatives) requires a disposal strategy that goes beyond simple "trash" classification.[1] While these ligands are engineered for catalytic efficiency and relative stability, they remain organophosphorus compounds with specific toxicity and environmental reactivity profiles.[1]
The Scientific Logic of Disposal:
Effective disposal is not just about compliance; it is about chemical deactivation .[1] Phosphines (
Hazard Identification & Material Profile
Before initiating disposal, verify the material state.[1] (S)-DTB-Siphox is typically a solid, air-sensitive ligand often stored under inert gas (Nitrogen/Argon).[1]
Table 1: Hazard Profile Summary
| Parameter | Specification | Critical Note |
| Chemical Class | Chiral Phosphine-Oxazoline Ligand | Contains P(III) center; potential for oxidation.[1][2] |
| Signal Word | WARNING | Moderate toxicity; not usually pyrophoric but air-sensitive.[1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Avoid dust generation.[1] Use local exhaust ventilation (fume hood).[1] |
| Reactivity | Air/Moisture Sensitive | May degrade to phosphine oxides over time; exothermic oxidation is possible in bulk.[1] |
| Environmental | Aquatic Toxicity (Assumed) | Do not allow to enter drains or watercourses.[1] |
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance (Excess/Expired)
Context: You have a vial of expired or degraded ligand.
-
Do Not Trash: Never dispose of solid phosphines in regular trash or biohazard bins.[1]
-
Segregation: Place the solid material in a dedicated Solid Hazardous Waste container labeled "Solid Organic Waste (Toxic)."
-
Deactivation (Recommended for Bulk >1g):
-
Why? To prevent uncontrolled oxidation in the waste drum.[1]
-
Method: Dissolve the solid in a minimal amount of compatible solvent (e.g., Dichloromethane or Ethyl Acetate).[1]
-
Add a dilute oxidizing agent (e.g., 5-10% Hydrogen Peroxide or dilute Bleach) dropwise at 0°C.[1]
-
Stir for 30 minutes to ensure conversion to the Phosphine Oxide.
-
Dispose of the resulting mixture in the Halogenated Solvent Waste stream.[1]
-
Protocol B: Disposal of Reaction Mixtures (Catalytic Waste)
Context: The ligand is dissolved in a reaction mixture, likely containing transition metals (e.g., Palladium, Iridium).[1]
-
Heavy Metal Segregation: The presence of metals (Pd, Ir, Rh) dictates the waste stream.[1]
-
Stream Selection: Dispose of the solution in the "Heavy Metal / Organic Waste" stream.[1]
-
Note: Do not mix with acid waste streams, as phosphines can theoretically liberate toxic gases under extreme acidic reduction, though unlikely with bulky Siphox ligands.[1]
-
-
Scavenging (Optional for High Purity Needs): If the waste must be metal-free before general organic disposal, use a metal scavenger (e.g., SiliaMetS® Thiol) to strip the metal, then treat the filtrate as standard organic waste.[1]
Protocol C: Contaminated Consumables (Syringes, Vials, Septa)[1][2]
-
Triple Rinse: Rinse empty vials/syringes with acetone or ethyl acetate.[1]
-
Rinsate Disposal: Pour rinsate into the appropriate liquid waste container (Halogenated or Non-Halogenated).[1]
-
Solid Waste: Place the rinsed glass in "Broken Glass/Sharps" containers. If unrinsed, it must go to "Hazardous Debris."[1]
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring safety and compliance.
Caption: Decision tree for segregating (S)-DTB-Siphox waste based on physical state and contamination profile.
Emergency Procedures (Spill Response)
In the event of a spill outside of a containment device (fume hood):
-
Evacuate & Ventilate: If the spill is significant (>5g or dust cloud), evacuate the immediate area to allow dust to settle.[1]
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] Use a P95/N95 respirator if dust is visible.[1]
-
Containment: Cover the spill with a spill pad or inert absorbent (Vermiculite).[1]
-
Cleanup:
-
Decontamination: Wipe the surface with a 10% bleach solution to oxidize any residual phosphine, followed by water.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
